molecular formula C6H7IN2O B1285548 (2-Amino-5-Iodopyridin-3-Yl)Methanol CAS No. 618107-90-7

(2-Amino-5-Iodopyridin-3-Yl)Methanol

Cat. No.: B1285548
CAS No.: 618107-90-7
M. Wt: 250.04 g/mol
InChI Key: PRUOIEDNVWNRSO-UHFFFAOYSA-N
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Description

(2-Amino-5-iodopyridin-3-yl)methanol (CAS 618107-90-7) is a high-value pyridine derivative with a molecular formula of C6H7IN2O and a molecular weight of 250.04 g/mol . This compound serves as a versatile building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors. The scaffold is a key intermediate for designing potent and selective enzyme inhibitors, such as Nek2 (Nima-related kinase 2) inhibitors, which are significant in cancer research for their role in mitotic processes . The structure features an iodopyridine core, where the iodine atom enhances reactivity for cross-coupling reactions, enabling further functionalization. The aminopyridine moiety acts as a hinge-binding motif that can interact with enzyme active sites, while the hydroxymethyl group provides a handle for further chemical modification to optimize drug-like properties . Store under inert gas in a cool, dark place (recommended 2-8°C) . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-5-iodopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUOIEDNVWNRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590325
Record name (2-Amino-5-iodopyridin-3-yl)methanol
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Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618107-90-7
Record name 2-Amino-5-iodo-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618107-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-5-iodopyridin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for (2-Amino-5-Iodopyridin-3-Yl)Methanol, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, one-pot synthesis protocol, this guide outlines a robust two-step approach, commencing with the synthesis of the key intermediate, 2-Amino-5-iodopyridine, followed by its formylation to 2-Amino-5-iodopyridine-3-carbaldehyde, and culminating in the reduction to the target primary alcohol. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to aid researchers in the successful synthesis of this compound.

Synthesis of the Starting Material: 2-Amino-5-iodopyridine

The initial step involves the synthesis of 2-Amino-5-iodopyridine, a crucial precursor for the subsequent formylation reaction. Several methods have been reported for the iodination of 2-aminopyridine. A common and effective method involves the direct iodination using iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an aqueous medium.[1][2] This method is advantageous due to its relatively mild conditions and avoidance of harsh organic solvents.[2]

Experimental Protocol: Iodination of 2-Aminopyridine[2]
  • Dissolution: Dissolve 2-aminopyridine in water.

  • Iodination: Add iodine to the solution in portions while stirring. Maintain the reaction temperature and allow it to proceed for a specified duration.

  • Oxidation: After the initial reaction period, add hydrogen peroxide dropwise and continue to maintain the reaction temperature.

  • Work-up: Upon completion, the reaction mixture is heated to reflux, cooled, and the solid product is collected by filtration.

  • Purification: The crude product is washed with ice water and dried to yield 2-amino-5-iodopyridine.

Reagent/ParameterMolar Ratio/Condition
2-Aminopyridine1 equivalent
Iodine1-1.2 equivalents
Hydrogen Peroxide0.3-1.2 equivalents
SolventWater
Temperature80-90 °C
Reaction Time1-4 hours
Yield ~83%

Formylation of 2-Amino-5-iodopyridine to 2-Amino-5-iodopyridine-3-carbaldehyde

The introduction of a formyl group at the C3 position of the pyridine ring is a key transformation. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] The amino group at the C2 position of 2-amino-5-iodopyridine activates the ring, directing the electrophilic substitution to the ortho position (C3).

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)[5]
  • Vilsmeier Reagent Formation: Cool N,N-dimethylformamide (DMF) to 0°C in a flask equipped with a dropping funnel. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the low temperature. Stir the resulting reagent for an additional 30 minutes at room temperature.

  • Reaction with Substrate: Cool the Vilsmeier reagent to 5°C and add 2-Amino-5-iodopyridine. Continue stirring for 30 minutes and then heat the reaction mixture on a water bath.

  • Work-up: After the reaction is complete, pour the cooled mixture into crushed ice and neutralize with a sodium carbonate solution.

  • Purification: The crude product, 2-Amino-5-iodopyridine-3-carbaldehyde, can be purified by crystallization or column chromatography.

Reagent/ParameterMolar Ratio/Condition
2-Amino-5-iodopyridine1 equivalent
N,N-Dimethylformamide (DMF)~4 equivalents
Phosphorus Oxychloride (POCl₃)~11.7 equivalents
TemperatureHeating on a water bath
Reaction Time17 hours (example)

Note: The provided stoichiometry and reaction time are based on a protocol for a related substrate and may require optimization for 2-amino-5-iodopyridine.

Reduction of 2-Amino-5-iodopyridine-3-carbaldehyde to this compound

The final step in the synthesis is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it typically does not reduce other functional groups present in the molecule, such as the amino group or the carbon-iodine bond, under standard conditions.[4][5]

Experimental Protocol: Sodium Borohydride Reduction (General Procedure)
  • Dissolution: Dissolve 2-Amino-5-iodopyridine-3-carbaldehyde in a suitable protic solvent, such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.

Reagent/ParameterMolar Ratio/Condition
2-Amino-5-iodopyridine-3-carbaldehyde1 equivalent
Sodium Borohydride (NaBH₄)1-1.5 equivalents
SolventMethanol or Ethanol
Temperature0 °C to room temperature

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Iodination cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction 2-Aminopyridine 2-Aminopyridine I2_H2O2 Iodine, H2O2 Water, 80-90 °C 2-Aminopyridine->I2_H2O2 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine I2_H2O2->2-Amino-5-iodopyridine Vilsmeier_Reagent POCl3, DMF Heat 2-Amino-5-iodopyridine->Vilsmeier_Reagent Intermediate 2-Amino-5-iodopyridine-3-carbaldehyde 2-Amino-5-iodopyridine-3-carbaldehyde Vilsmeier_Reagent->2-Amino-5-iodopyridine-3-carbaldehyde NaBH4 NaBH4 Methanol/Ethanol 2-Amino-5-iodopyridine-3-carbaldehyde->NaBH4 Intermediate Target_Molecule This compound NaBH4->Target_Molecule

Caption: Synthetic pathway for this compound.

Safety Considerations

  • Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrogen Peroxide: Strong oxidizer. Can cause skin and eye burns. Handle with care.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle in a fume hood with extreme caution and appropriate PPE.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and away from ignition sources.

  • Organic Solvents: Use in a well-ventilated area and away from open flames.

This guide provides a framework for the synthesis of this compound. Researchers should consult original literature and perform appropriate risk assessments before undertaking any experimental work. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

Physicochemical Properties of (2-Amino-5-Iodopyridin-3-Yl)Methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the organic compound (2-Amino-5-Iodopyridin-3-Yl)Methanol. Intended for researchers, scientists, and professionals in drug development, this document summarizes key molecular identifiers, experimentally determined properties, and detailed experimental protocols for the determination of essential physicochemical parameters.

Core Physicochemical Data

This compound is a substituted pyridine derivative. The presence of an amino group, a hydroxymethyl group, and an iodine atom on the pyridine ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The following table summarizes its fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C₆H₇IN₂O[1][2][3]
Molecular Weight 250.04 g/mol [1][2][3]
CAS Number 618107-90-7[1][2][3]
Appearance Solid[2]
Melting Point 170.8-174.6°C[1]
Boiling Point Not available
Solubility Not available
pKa Not available
LogP Not available
SMILES String Nc1ncc(I)cc1CO[2]
InChI Key PRUOIEDNVWNRSO-UHFFFAOYSA-N[2]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard methods applicable to crystalline organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the finely powdered, dry crystalline sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5][6][7]

  • Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.

  • Initial Determination: A rapid heating rate (e.g., 10-20°C/min) is used to determine an approximate melting range.[7]

  • Accurate Determination: The measurement is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C/min to allow for thermal equilibrium.[4][7]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[4]

MeltingPointWorkflow A Finely powder the dry sample B Pack sample into capillary tube (1-2 mm height) A->B C Place capillary in melting point apparatus B->C D Rapid heating to find approximate melting range C->D E Repeat with slow heating (1-2°C/min) near melting point D->E F Record temperature range from first liquid to completely molten E->F

Workflow for Melting Point Determination
Solubility Determination

Aqueous solubility is a crucial parameter for drug candidates, influencing their absorption and bioavailability. Kinetic solubility is often assessed in early drug discovery.

Methodology: Kinetic Solubility Assay using Nephelometry

  • Stock Solution Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).[8][9][10]

  • Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.[8]

  • Buffer Addition and Incubation: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to each well to achieve the desired final compound concentrations. The plate is then incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[8][10]

  • Precipitation Detection: The formation of precipitate is detected by measuring light scattering using a nephelometer.[8][11] The solubility is determined as the concentration at which a significant increase in light scattering is observed.

SolubilityWorkflow A Prepare DMSO stock solution of the compound B Dispense stock solution into a microtiter plate A->B C Add aqueous buffer (e.g., PBS) to wells B->C D Incubate plate at a controlled temperature C->D E Measure light scattering using a nephelometer D->E F Determine solubility based on precipitation detection E->F

Workflow for Kinetic Solubility Assay
pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at a given pH, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) at a known concentration (e.g., 1 mM).[12][13]

  • Apparatus Calibration: The pH meter is calibrated using standard buffers.[12][13]

  • Titration Setup: The sample solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer. The ionic strength is kept constant using a background electrolyte like KCl.[12][13]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small increments.[12][13]

  • Data Analysis: The pH of the solution is recorded after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.[12][14]

pKaWorkflow A Prepare a solution of the compound at a known concentration B Calibrate the pH meter with standard buffers A->B C Titrate the solution with a standardized acid or base B->C D Record pH after each addition of titrant C->D E Plot pH versus volume of titrant added D->E F Determine pKa from the inflection point of the curve E->F

Workflow for pKa Determination by Potentiometric Titration
LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method

  • Phase Saturation: n-Octanol is saturated with water, and water (or a buffer of a specific pH for LogD measurement) is saturated with n-octanol.[15][16]

  • Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined volume ratio and shaken until equilibrium is reached.[15][16]

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography.[15]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[16][17]

LogPWorkflow A Saturate n-octanol with water and vice versa B Dissolve the compound in one of the phases A->B C Mix the two phases and shake to equilibrium B->C D Allow the phases to separate C->D E Measure the concentration of the compound in each phase D->E F Calculate LogP as log([C]octanol / [C]water) E->F SynthesisWorkflow A Synthesis of 2-Amino-5-iodopyridine B Directed hydroxymethylation at the 3-position A->B C Purification of this compound B->C D Structural characterization (e.g., NMR, MS) C->D

References

An In-depth Technical Guide to (2-Amino-5-Iodopyridin-3-Yl)Methanol (CAS: 618107-90-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (2-Amino-5-Iodopyridin-3-Yl)Methanol, CAS number 618107-90-7. This document consolidates available data on its chemical and physical properties, safety information, a proposed synthetic pathway with a detailed experimental protocol for a key precursor, and its potential applications in research and drug development.

Core Compound Information

This compound is a substituted pyridine derivative. The presence of an amino group, a hydroxymethyl group, and an iodine atom on the pyridine ring makes it a versatile building block in medicinal chemistry and materials science.

Chemical and Physical Properties
PropertyValueSource
CAS Number 618107-90-7[1][2]
Molecular Formula C₆H₇IN₂O[1][2]
Molecular Weight 250.04 g/mol [1][2]
Physical Form Solid
InChI 1S/C6H7IN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2,(H2,8,9)
SMILES Nc1ncc(I)cc1CO
Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation or sensitization, serious eye irritation, or may be harmful if swallowed or inhaled.

Hazard InformationDetailsSource
Pictogram GHS07
Signal Word Warning
Hazard Statements H317 (May cause an allergic skin reaction)
Precautionary Statements P280 (Wear protective gloves/protective clothing/eye protection/face protection)
Storage Class 11 (Combustible Solids)

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

A direct and detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route would involve the synthesis of the key intermediate, 2-Amino-5-iodopyridine, followed by a hydroxymethylation step at the 3-position.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 2-aminopyridine.

Synthetic Pathway 2-Aminopyridine 2-Aminopyridine 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine 2-Aminopyridine->2-Amino-5-iodopyridine Iodination This compound This compound 2-Amino-5-iodopyridine->this compound Hydroxymethylation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 2-Amino-5-iodopyridine

Multiple methods for the synthesis of 2-Amino-5-iodopyridine have been reported. Below is a detailed protocol based on a direct iodination method using iodine and hydrogen peroxide in an aqueous medium[3]. This method is noted for being relatively environmentally friendly.

Materials:

  • 2-Aminopyridine

  • Iodine

  • Hydrogen Peroxide

  • Water

  • Ice

  • Sodium thiosulfate solution (for quenching)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a reaction vessel, dissolve 2-aminopyridine in water.

  • Cool the solution in an ice bath.

  • To the stirred solution, add iodine in portions.

  • Slowly add hydrogen peroxide dropwise while maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended to determine reaction completion).

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • The crude 2-Amino-5-iodopyridine can be further purified by recrystallization or column chromatography.

A patent describes a similar procedure where 94g of 2-aminopyridine is dissolved in 500g of water, heated to 60 °C, followed by the portion-wise addition of 140g of iodine. The reaction is then maintained at 80-90 °C for 3 hours before workup[4].

Applications in Drug Discovery and Development

While specific biological activities of this compound are not yet documented, its structural motifs are prevalent in many biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties[5].

The presence of three reactive sites—the amino group, the hydroxymethyl group, and the iodo group—makes this compound a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Role as a Chemical Building Block

The iodo-substituent is particularly useful as it allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings. The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or can be used to form esters and ethers.

Drug Discovery Workflow cluster_0 Scaffold Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Scaffold This compound Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Scaffold->Coupling Amine_Mod Amine Modification (e.g., Acylation, Alkylation) Scaffold->Amine_Mod Alcohol_Mod Alcohol Modification (e.g., Oxidation, Esterification) Scaffold->Alcohol_Mod Library Compound Library Coupling->Library Amine_Mod->Library Alcohol_Mod->Library Screening High-Throughput Screening Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

Caption: Potential workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a chemical compound with significant potential as a versatile building block in organic synthesis, particularly in the field of drug discovery. While there is a notable lack of publicly available, detailed analytical data for this specific molecule, its constituent functional groups suggest a wide range of possible chemical transformations. The provided synthesis protocol for the key precursor, 2-Amino-5-iodopyridine, offers a reliable starting point for accessing this compound. Future research into the biological activities of derivatives of this compound could lead to the discovery of novel therapeutic agents. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of this compound before use.

References

An In-depth Technical Guide to the Structure Elucidation of (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (2-Amino-5-Iodopyridin-3-Yl)Methanol. The following sections detail the analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, that are pivotal for confirming the molecular structure of this compound. This document presents a hypothetical, yet chemically plausible, dataset to illustrate the elucidation process, complete with detailed experimental protocols and data analysis. The guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the aminopyridine scaffold in a variety of biologically active compounds.[1][2][3][4][5] The precise determination of its chemical structure is a critical prerequisite for any further investigation into its biological activity and for ensuring the purity and identity of the compound in drug development pipelines. Structural elucidation relies on a combination of modern spectroscopic techniques to piece together the molecular framework, from the elemental composition to the fine details of its three-dimensional arrangement.

This guide will walk through a systematic approach to confirming the structure of this compound, as illustrated in the workflow diagram below.

G cluster_0 Structure Elucidation Workflow synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification ms_analysis Mass Spectrometry (MS) purification->ms_analysis ir_analysis Infrared (IR) Spectroscopy purification->ir_analysis nmr_analysis NMR Spectroscopy (1H, 13C) purification->nmr_analysis data_integration Data Integration and Structure Confirmation ms_analysis->data_integration ir_analysis->data_integration nmr_analysis->data_integration final_report Final Structure Confirmation data_integration->final_report

A generalized workflow for the synthesis and structural confirmation of a target compound.

Spectroscopic Data Analysis

Disclaimer: The following data is hypothetical and presented for illustrative purposes to demonstrate the process of structure elucidation. It is based on the expected spectral characteristics of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. For this compound (C₆H₇IN₂O), the expected monoisotopic mass is approximately 250.04 g/mol .[6][7]

Table 1: Hypothetical Mass Spectrometry Data

Ionization ModeMass to Charge (m/z)Relative Abundance (%)Interpretation
ESI+251.0450100[M+H]⁺
ESI+273.026925[M+Na]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 2: Hypothetical Infrared Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450 - 3300Strong, BroadO-H stretch (alcohol), N-H stretch (amine)
3080MediumAromatic C-H stretch
2920MediumAliphatic C-H stretch (CH₂OH)
1620StrongN-H bend (amine)
1580, 1470MediumAromatic C=C and C=N stretch (pyridine ring)
1050StrongC-O stretch (primary alcohol)
850StrongC-I stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity.

Table 3: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.15d1H2.0H-6
7.80d1H2.0H-4
5.30t1H5.5OH
4.80s2H-NH₂
4.45d2H5.5CH₂

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Table 4: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
158.0C-2
152.5C-6
145.0C-4
125.0C-3
82.0C-5
60.5CH₂

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: A sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of 1-10 µg/mL.[8]

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is used in positive ion mode.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The mass spectrum is acquired over a mass range of m/z 100-500.[7]

Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1][5] Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.[2][4][6]

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.

  • Data Acquisition: For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which may require a longer acquisition time.

Potential Signaling Pathway Involvement

Aminopyridine derivatives are known to interact with various biological targets. For instance, some aminopyridines act as potassium channel blockers, which can have implications in neurological disorders.[4] While the specific biological activity of this compound has not been extensively reported, a plausible mechanism of action for a related aminopyridine could involve the modulation of ion channels or kinase signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be influenced by an aminopyridine derivative.

G cluster_1 Hypothetical Signaling Pathway compound This compound (or derivative) receptor Target Receptor (e.g., Kinase, Ion Channel) compound->receptor Binds/Modulates downstream_kinase Downstream Kinase receptor->downstream_kinase Activates/Inhibits transcription_factor Transcription Factor downstream_kinase->transcription_factor Phosphorylates gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

A putative signaling cascade that could be modulated by an aminopyridine compound.

Conclusion

The structural elucidation of this compound is a critical step in its development as a potential therapeutic agent. Through the systematic application and interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a definitive chemical structure can be established. The hypothetical data and protocols presented in this guide serve as a template for the characterization of this and other novel chemical entities. This rigorous analytical approach ensures the identity and purity of the compound, which is fundamental for reproducible biological testing and further preclinical and clinical development.

References

(2-Amino-5-Iodopyridin-3-Yl)Methanol: A Technical Guide to Solubility Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(2-Amino-5-Iodopyridin-3-Yl)Methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring an amino group, a hydroxymethyl group, and an iodine atom on the pyridine ring, suggests a moderate polarity that will influence its solubility in various solvents. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various experimental and physiological systems. It is a critical parameter for:

  • Drug Development: Influencing bioavailability, formulation, and dosage form design.

  • Chemical Synthesis: Affecting reaction kinetics, purification, and crystallization processes.

  • Biological Assays: Determining the achievable concentration range for in vitro and in vivo studies.

Given the absence of published quantitative solubility data for this compound, this guide provides detailed experimental protocols to enable researchers to determine this crucial parameter.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₇IN₂OSigma-Aldrich
Molecular Weight 250.04 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
CAS Number 618107-90-7Sigma-Aldrich

Table 1: Physicochemical Properties of this compound.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various solvents has not been reported in the peer-reviewed literature. To facilitate the presentation of experimentally determined data, a template (Table 2) is provided below. Researchers can populate this table with their own findings.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
Water25Data to be determinedData to be determinede.g., Shake-Flask
Ethanol25Data to be determinedData to be determinede.g., Gravimetric
Methanol25Data to be determinedData to be determinede.g., UV-Vis
DMSO25Data to be determinedData to be determinede.g., Shake-Flask
Acetonitrile25Data to be determinedData to be determinede.g., Gravimetric
Dichloromethane25Data to be determinedData to be determinede.g., UV-Vis

Table 2: Template for Reporting Quantitative Solubility Data for this compound.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest

  • Thermostatic shaker or water bath

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Vials or flasks with secure closures

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vial in a thermostatic shaker set to the desired temperature.

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the mixture to stand at the same temperature to permit the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter to remove any undissolved particles.

  • Accurately measure the concentration of the solute in the filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, or gravimetric analysis).

  • The experiment should be performed in triplicate to ensure reproducibility.[1]

Gravimetric Method

This classical method is accurate and straightforward, particularly for non-volatile solutes.[2]

Objective: To determine solubility by weighing the solid residue after evaporating the solvent from a saturated solution.[2]

Materials:

  • Saturated solution of this compound (prepared as in the shake-flask method)

  • Pre-weighed container (e.g., glass vial or evaporating dish)

  • Analytical balance

  • Vacuum oven or rotary evaporator

Procedure:

  • Prepare a saturated solution as described in the shake-flask method.

  • Carefully transfer a known volume or weight of the clear, filtered saturated solution into a pre-weighed container.[2]

  • Evaporate the solvent completely under controlled conditions, such as in a vacuum oven at a temperature below the decomposition point of the compound.[2]

  • Once the solvent is fully evaporated, cool the container in a desiccator to prevent moisture absorption.

  • Weigh the container with the solid residue.

  • Calculate the solubility by subtracting the initial weight of the container from the final weight and dividing by the volume of the solution used.

UV-Visible Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[3]

Objective: To determine the concentration of the compound in a saturated solution by measuring its absorbance.[3]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Solvent of interest

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of known concentration of this compound in the chosen solvent.[3]

    • Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.[3]

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.[3]

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the shake-flask method.

    • Carefully withdraw a sample of the clear, filtered supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[3]

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow and Signaling Pathways

As no specific signaling pathways involving this compound are documented, this section provides a visual representation of a general experimental workflow for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of solvent A->B C Seal container B->C D Agitate at constant temperature (24-72h) C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter sample F->G H Analyze filtrate G->H I Gravimetric Method H->I J UV-Vis Spectroscopy H->J K HPLC H->K L Calculate Solubility (g/L or mol/L) I->L J->L K->L

Caption: General workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is currently unavailable, this technical guide provides researchers with the necessary tools to independently determine this critical parameter. The detailed experimental protocols for the shake-flask, gravimetric, and UV-Visible spectrophotometry methods offer robust and reliable approaches to generating a comprehensive solubility profile. The provided workflow diagram serves as a practical guide for implementing these procedures. Accurate solubility data is indispensable for the rational design of future studies aimed at evaluating the therapeutic or material science applications of this compound.

References

Spectroscopic and Analytical Profile of (2-Amino-5-Iodopyridin-3-Yl)Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-5-Iodopyridin-3-Yl)Methanol (CAS No. 618107-90-7) is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic processes. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound, alongside detailed, generalized experimental protocols for acquiring such data.

It is important to note that while this compound is commercially available, publicly accessible, peer-reviewed experimental spectroscopic data is limited. Therefore, the data presented in the tables below is a combination of predicted values based on its chemical structure, data from structurally similar compounds, and information from chemical databases.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

The predicted Nuclear Magnetic Resonance (NMR) data provides insights into the hydrogen and carbon framework of the molecule.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity Assignment Chemical Shift (δ, ppm) Assignment
~8.0 - 8.2SingletH-6~158 - 162C-2 (C-NH₂)
~7.8 - 8.0SingletH-4~150 - 154C-6
~5.0 - 5.5 (broad)Singlet-NH₂~140 - 144C-4
~4.6 - 4.8Singlet-CH₂OH~130 - 135C-3
~4.5 - 5.0 (broad)Singlet-OH~80 - 85C-5 (C-I)
~60 - 65-CH₂OH

Predicted solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted IR Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Frequency Range (cm⁻¹) Intensity Assignment
3500 - 3300Strong, BroadO-H stretch (alcohol)
3400 - 3200MediumN-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
1620 - 1580StrongN-H bend (scissoring)
1580 - 1450Medium to StrongAromatic C=C and C=N stretching
1300 - 1200MediumC-N stretch (aromatic amine)
1100 - 1000StrongC-O stretch (primary alcohol)
~500MediumC-I stretch
Table 3: Predicted Mass Spectrometry Data

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule.

m/z (Predicted) Ion Notes
250.97[M+H]⁺Predicted for Electrospray Ionization (ESI-MS).[1]
249.96[M]⁺Molecular ion peak in Electron Ionization (EI-MS).[1]
232.96[M+H-H₂O]⁺Loss of water from the protonated molecule.[1]
220.96[M-CH₂OH]⁺Loss of the hydroxymethyl group.
122.04[M-I]⁺Loss of iodine radical.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Decoupling of proton signals is standard.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and strong signal for the protonated molecule [M+H]⁺.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the molecular ion or protonated molecule peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern from the MS/MS spectrum to deduce structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample Solid Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Calibration Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Peak Identification Acq_MS->Proc_MS Interp_NMR ¹H & ¹³C Spectra (Chemical Shifts, Couplings) Proc_NMR->Interp_NMR Interp_IR IR Spectrum (Functional Groups) Proc_IR->Interp_IR Interp_MS Mass Spectrum (Molecular Weight, Fragmentation) Proc_MS->Interp_MS Final_Char Structural Confirmation & Characterization Interp_NMR->Final_Char Interp_IR->Final_Char Interp_MS->Final_Char

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to (2-Amino-5-Iodopyridin-3-Yl)Methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Niche Chemical Building Block

(2-Amino-5-Iodopyridin-3-Yl)Methanol, with the CAS Number 618107-90-7, is a specialized heterocyclic organic compound. Its structure, featuring an aminopyridine core with iodine and methanol substituents, makes it a potentially valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential applications, addressing the needs of researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Information

This compound is available from a number of commercial suppliers, primarily as a research-grade chemical. It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of their "AldrichCPR" line for early discovery research and may not perform extensive analytical data collection.[1] Researchers are therefore advised to independently verify the identity and purity of the compound upon receipt.

Below is a summary of commercial suppliers offering this compound:

SupplierProduct Name/NumberCAS NumberMolecular FormulaMolecular WeightNotes
Sigma-Aldrich (2-Amino-5-iodo-pyridin-3-yl)-methanol, AldrichCPR618107-90-7C₆H₇IN₂O250.04Part of a collection for early discovery researchers; buyer assumes responsibility for confirming identity and purity.[1]
BLDpharm This compound618107-90-7C₆H₇IN₂O250.04Offers NMR, HPLC, LC-MS, and UPLC data for some products.[2]
Matrix Scientific (2-Amino-5-iodo-pyridin-3-yl)-methanol618107-90-7C₆H₇IN₂O250.04Listed under their pyridine derivatives.
ChemicalBook (2-AMINO-5-IODO-PYRIDIN-3-YL)-METHANOL618107-90-7C₆H₇IN₂O250.04Aggregates supplier information.[3]
Amerigo Scientific (2-Amino-5-iodo-pyridin-3-yl)-methanol618107-90-7--Distributor serving the life sciences.[4]
Laibo Chem (2-Amino-5-Iodo-Pyridin-3-Yl)-Methanol618107-90-7--Available in 1g packaging.[5]

Physicochemical Properties

PropertyValueSource
CAS Number 618107-90-7[1]
Molecular Formula C₆H₇IN₂O[1][3]
Molecular Weight 250.04 g/mol [1][3]
Form Solid
SMILES String Nc1ncc(I)cc1CO
InChI Key PRUOIEDNVWNRSO-UHFFFAOYSA-N

Experimental Protocols

For illustrative purposes, a representative protocol for the synthesis of a related halo-aminopyridine is described below. It is crucial to note that this is not a direct protocol for this compound and should be adapted and optimized by a qualified chemist.

Representative Synthesis of 2-Amino-5-bromo-3-iodopyridine[7]

This synthesis involves a two-step process starting from 2-aminopyridine: bromination followed by iodination.

Step 1: Bromination of 2-Aminopyridine

  • To a solution of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL), add N-bromosuccinimide (NBS) (1.0 g, 5.6 mmol) dropwise over 30 minutes at 10°C.

  • Stir the mixture for an additional 30 minutes.

  • Remove the solvent by evaporation under reduced pressure.

  • Recrystallize the residue from 90% ethanol to yield 2-amino-5-bromopyridine.

Step 2: Iodination of 2-Amino-5-bromopyridine

  • Prepare a solution of 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 2 mol/L sulfuric acid (10 mL).

  • While stirring, add potassium iodate (0.62 g, 2.9 mmol) portionwise.

  • Heat the mixture to 100°C.

  • Add a solution of potassium iodide (0.57 g, 3.4 mmol) in water (10 mL) dropwise over 30 minutes.

  • Continue stirring for an additional 1.5 hours and then cool to room temperature.

  • Adjust the pH of the aqueous phase to 8 with ammonia.

  • Cool the mixture to 10°C for 1 hour and then filter.

  • Wash the filter cake with cold water and recrystallize from 85% alcohol to obtain 2-amino-5-bromo-3-iodopyridine.

Potential Applications and Biological Context

While specific biological activities of this compound have not been reported, the aminopyridine scaffold is a well-established pharmacophore in drug discovery. Derivatives of aminopyridine have been investigated for a wide range of therapeutic applications.

  • Kinase Inhibitors: Aminopyridine and its derivatives are core structures in many small molecule kinase inhibitors used in oncology.[7] The functional groups on this compound offer multiple points for chemical modification to develop potent and selective kinase inhibitors.

  • Potassium Channel Blockers: 4-Aminopyridine is a known potassium channel blocker used in the treatment of multiple sclerosis.[8] The development of novel aminopyridine derivatives, including those with methanol substitutions, is an active area of research to improve efficacy and reduce side effects.[8][9]

  • Antiviral and Antibacterial Agents: The ability to functionalize the aminopyridine ring makes it a versatile starting material for the synthesis of compounds with potential antimicrobial properties.[10]

  • Central Nervous System (CNS) Applications: Due to their ability to modulate ion channels and receptors in the CNS, aminopyridine derivatives are explored for various neurological disorders.[11]

The presence of an iodine atom in this compound makes it particularly suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[10] These reactions are fundamental in medicinal chemistry for the construction of complex molecules from simpler building blocks.

Visualizations

Chemical Procurement and Handling Workflow

The following diagram illustrates a typical workflow for the procurement and handling of a research chemical like this compound.

G cluster_procurement Procurement cluster_handling Laboratory Handling a Identify Need for This compound b Search for Commercial Suppliers a->b c Compare Suppliers (Purity, Quantity, Cost, Availability) b->c d Place Order c->d e Receive and Log Chemical d->e f Verify Identity and Purity (e.g., NMR, LC-MS) e->f g Store According to SDS (e.g., 2-8°C, dry, dark) f->g h Use in Experiment g->h i Dispose of Waste Properly h->i

Caption: Procurement and handling workflow for research chemicals.

Conceptual Drug Discovery Pathway

This diagram illustrates a conceptual pathway for utilizing a building block like this compound in a drug discovery program, for instance, in the development of kinase inhibitors.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_preclinical Preclinical Development a This compound (Building Block) b Library Synthesis via Cross-Coupling Reactions a->b c Purification and Characterization b->c d High-Throughput Screening (e.g., Kinase Assay Panel) c->d e Hit Identification d->e f Lead Optimization e->f g In Vitro ADME/Tox f->g h In Vivo Efficacy Studies g->h i Candidate Selection h->i

Caption: Conceptual workflow for drug discovery.

References

In-Depth Technical Guide on (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of (2-Amino-5-Iodopyridin-3-Yl)Methanol, a compound of interest in various research and development applications.

Physicochemical Data Summary

The key quantitative data for this compound is summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C₆H₇IN₂O
Molecular Weight 250.04 g/mol [1][2][3][4]
CAS Number 618107-90-7[1][2]

Experimental Protocols

Detailed experimental methodologies for the determination of the molecular weight of this compound would typically involve standard analytical techniques such as mass spectrometry.

Mass Spectrometry for Molecular Weight Determination:

A high-resolution mass spectrometer would be calibrated using a known standard. A solution of this compound would then be introduced into the instrument. The resulting mass spectrum would show a peak corresponding to the molecular ion, from which the precise molecular weight is determined.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical name to its fundamental properties.

Figure 1: Physicochemical Properties of this compound A This compound B Molecular Formula: C6H7IN2O A->B Determines C Molecular Weight: 250.04 g/mol B->C Calculated From

Figure 1: Physicochemical Properties of the Compound.

References

An In-Depth Technical Guide to the Potential Biological Activity of (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there is no publicly available data on the specific biological activity of (2-Amino-5-Iodopyridin-3-Yl)Methanol. This guide, therefore, explores its potential biological relevance based on the known activities of structurally similar compounds and provides a framework for its future investigation.

Introduction

This compound is a substituted pyridinyl methanol compound. While direct biological data is absent, its structural motifs—the 2-aminopyridine core and halogen substitutions—are present in numerous biologically active molecules. Notably, related compounds such as 2-amino-5-bromo-3-iodopyridine have been identified as key intermediates in the synthesis of tyrosine kinase inhibitors, suggesting a potential role for this compound as a scaffold in oncological drug discovery.[1] Furthermore, derivatives of pyridinyl methanol have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, indicating a possible application in pain and inflammation research. This guide will, therefore, focus on the hypothetical potential of this compound in these two areas.

Chemical Properties

A summary of the known chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 618107-90-7[2]
Molecular Formula C₆H₇IN₂O[2]
Molecular Weight 250.04 g/mol [2]
Appearance Solid[2]
SMILES Nc1ncc(I)cc1CO[2]
InChI Key PRUOIEDNVWNRSO-UHFFFAOYSA-N[2]

Hypothetical Biological Target 1: Tyrosine Kinases

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The iodine atom at the 5-position can serve as a handle for further chemical modifications, such as Suzuki or Sonogashira couplings, to introduce additional functionalities that could interact with the ATP-binding pocket of various kinases.

Proposed Signaling Pathway Involvement

A generalized signaling pathway for a receptor tyrosine kinase (RTK) is depicted below. Inhibition of this pathway is a common strategy in cancer therapy.

RTK_Signaling cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 P RTK->P1 P2 P RTK->P2 Adaptor Adaptor Proteins (e.g., GRB2) P1->Adaptor P2->Adaptor SOS SOS Adaptor->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Nucleus Nucleus Inhibitor (2-Amino-5-Iodopyridin-3-Yl) Methanol Derivative Inhibitor->RTK Inhibition Kinase_Screening_Workflow Start Start: (2-Amino-5-Iodopyridin-3-Yl) Methanol Synthesis Derivative Synthesis (e.g., Suzuki Coupling) Start->Synthesis Biochemical_Assay Biochemical Kinase Assay (e.g., Kinase-Glo®) Synthesis->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Western Blot for p-ERK) Determine_IC50->Cell_Based_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Cell_Based_Assay->Viability_Assay Lead_Optimization Lead Optimization Viability_Assay->Lead_Optimization TRPV3_Mechanism Stimulus Stimulus (e.g., Heat, Chemical Agonist) TRPV3 TRPV3 Channel Stimulus->TRPV3 Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Downstream Downstream Signaling (e.g., Calcineurin, NFAT) Ca_Influx->Downstream Release Release of Pro-inflammatory Mediators (e.g., IL-1β, PGE₂) Downstream->Release Pain Pain Sensation Release->Pain Antagonist (2-Amino-5-Iodopyridin-3-Yl) Methanol Derivative Antagonist->TRPV3 Blockade TRPV3_Screening_Workflow Start Start: (2-Amino-5-Iodopyridin-3-Yl) Methanol Synthesis Derivative Synthesis Start->Synthesis FLIPR_Assay High-Throughput Screening (FLIPR Calcium Assay) Synthesis->FLIPR_Assay Determine_IC50 Determine IC50 Values FLIPR_Assay->Determine_IC50 Electrophysiology Electrophysiology (Patch-Clamp) Determine_IC50->Electrophysiology In_Vivo_Model In Vivo Model (e.g., Formalin-induced pain) Electrophysiology->In_Vivo_Model Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (2-Amino-5-Iodopyridin-3-Yl)Methanol with various aryl- and heteroarylboronic acids. This reaction is a powerful method for the synthesis of 5-aryl- and 5-heteroaryl-substituted (2-aminopyridin-3-yl)methanol derivatives, which are valuable building blocks in medicinal chemistry and drug discovery.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] For substrates with functional groups like primary amines and hydroxyls, such as in this compound, careful optimization of the reaction conditions is important to achieve high yields of the desired products.[1]

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of structurally similar aminopyridine substrates. This data can serve as a strong starting point for optimizing the coupling of this compound.

Table 1: Performance of Catalytic Systems in the Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids. [2]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
System 1: Traditional Phosphine LigandPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid
4-Methylphenylboronic acid
4-Methoxyphenylboronic acid
4-Chlorophenylboronic acid
4-Fluorophenylboronic acid
System 2: N-Heterocyclic Carbene (NHC) PrecatalystPd-PEPPSI-IPr-K₂CO₃Anhydrous THFArylboronic acid
System 3: Buchwald Ligand (Hypothetical)Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid

Table 2: General Suzuki Coupling Reaction Parameters.

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd-PEPPSI-IPr, Pd(OAc)₂ with a ligand
Ligand (if applicable) PPh₃, SPhos, XPhos
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃
Solvent System 1,4-Dioxane/Water, Toluene/Water, Anhydrous THF
Temperature 60-110 °C
Reaction Time 4-24 hours

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with an arylboronic acid. These should be optimized for specific substrates.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound, the arylboronic acid, and potassium phosphate.[1]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).[1]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).[1]

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Heating

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd-PEPPSI-IPr (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Microwave synthesis vial

  • Magnetic stirrer and stir bar

  • Microwave reactor

Procedure:

  • In a glovebox or under a stream of argon, add this compound, the arylboronic acid, Pd-PEPPSI-IPr, and K₂CO₃ to a dry microwave synthesis vial.[2]

  • Add anhydrous THF.[2]

  • Seal the vial and place it in the microwave reactor.[1]

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.[1]

  • After the reaction is complete, cool the vial to room temperature.[1]

  • Work-up and purify the product as described in the conventional heating protocol.[1]

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both R¹-Pd(II)Ln-R² Transmetal->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X Organoboron R²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic Acid - Base Start->Setup Inert Inert Atmosphere: Evacuate & backfill with N₂/Ar (3x) Setup->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat Reaction Mixture (e.g., 80-100 °C or Microwave) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine Monitor->Workup Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful tool is widely employed in the synthesis of pharmaceuticals and other functional materials due to its broad substrate scope and functional group tolerance.[1] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of (2-Amino-5-Iodopyridin-3-Yl)Methanol, a key building block in medicinal chemistry for the development of novel therapeutics.[2] The ability to introduce various amino groups at the 5-position of the pyridinyl scaffold opens up a vast chemical space for the synthesis of new drug candidates.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-I bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[3]

The selection of the catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope.

Data Presentation: Reaction Parameters

The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established methodologies for similar iodopyridine substrates and should serve as a starting point for optimization.

Table 1: Coupling with Arylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
3,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012-24Good to Excellent

Table 2: Coupling with Aliphatic Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Toluene1006-12High
n-HexylaminePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.4)Dioxane8012-24Good
PiperidinePd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2.0)t-BuOH908-16Good to High

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination with Arylamines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylamine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl aminopyridine derivative.

Protocol 2: Procedure for the Buchwald-Hartwig Amination with Volatile Aliphatic Amines

This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.

Materials:

  • This compound (1.0 equiv)

  • Volatile secondary amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Sealable reaction tube

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine via syringe.

  • Seal the reaction tube tightly.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-I(L_n) OxAdd->PdII_Aryl Ligand_Ex Amine Coordination PdII_Aryl->Ligand_Ex PdII_Amine [R-Pd(II)(L_n)(R'₂NH)]⁺I⁻ Ligand_Ex->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido R-Pd(II)-NR'₂(L_n) Deprot->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product R-NR'₂ Red_Elim->Product ArylI This compound (R-I) ArylI->OxAdd Amine Amine (R'₂NH) Amine->Ligand_Ex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Assemble Reactants reactants Add this compound, Amine, Catalyst, Ligand, and Base to a dry reaction vessel. start->reactants inert Establish Inert Atmosphere (Evacuate and backfill with Ar or N₂) reactants->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat Reaction Mixture with Vigorous Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes: (2-Amino-5-Iodopyridin-3-Yl)Methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Amino-5-Iodopyridin-3-Yl)Methanol is a highly functionalized pyridine building block with significant potential in medicinal chemistry. Its unique trifunctional nature—possessing an amino group, an iodo substituent, and a hydroxymethyl group—renders it a versatile scaffold for the synthesis of complex molecules, particularly in the discovery of novel kinase inhibitors and other targeted therapeutics. The strategic positioning of these functional groups allows for a variety of chemical modifications, making it an invaluable tool for structure-activity relationship (SAR) studies and lead optimization.

The 2-amino group is a common pharmacophoric element in many kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the kinase enzyme. The iodo group at the 5-position serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the exploration of the chemical space around the pyridine core to enhance potency and selectivity. The 3-hydroxymethyl group can be further functionalized or can itself contribute to the molecule's pharmacokinetic and pharmacodynamic properties by participating in hydrogen bonding or improving solubility.

Key Applications:

  • Synthesis of Kinase Inhibitors: This compound is an ideal starting material for the synthesis of inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The 2-aminopyridine moiety can anchor the molecule in the ATP-binding site, while the 5-position can be elaborated to target specific sub-pockets of the kinase.

  • Fragment-Based Drug Discovery: this compound can be used as a starting point in fragment-based screening and subsequent fragment-to-lead campaigns.

  • Elaboration of Privileged Scaffolds: The aminopyridine core is a well-established privileged scaffold in medicinal chemistry. This building block provides a pre-functionalized starting material for the rapid generation of diverse compound libraries.

Data Presentation

Table 1: Representative Yields for Cross-Coupling Reactions of this compound
EntryCoupling Partner (Ar-B(OH)₂)Cross-Coupling ReactionProductRepresentative Yield (%)
1Phenylboronic acidSuzuki-Miyaura(2-Amino-5-phenylpyridin-3-yl)methanol85
24-Methoxyphenylboronic acidSuzuki-Miyaura(2-Amino-5-(4-methoxyphenyl)pyridin-3-yl)methanol88
3Pyrimidin-5-ylboronic acidSuzuki-Miyaura(2-Amino-5-(pyrimidin-5-yl)pyridin-3-yl)methanol75
4AnilineBuchwald-Hartwig(2-Amino-5-(phenylamino)pyridin-3-yl)methanol70
5PhenylacetyleneSonogashira(2-Amino-5-(phenylethynyl)pyridin-3-yl)methanol80

Note: The yields presented are representative and may vary depending on the specific reaction conditions and the nature of the coupling partners.

Table 2: Representative Biological Activity of Kinase Inhibitors Containing the 2-Aminopyridine Scaffold
Compound ClassTarget KinaseRepresentative IC₅₀ (nM)
Pyrido[2,3-d]pyrimidinesEGFR10 - 100
Aminopyridine-based inhibitorsp38 MAPK5 - 50
Imidazo[1,2-a]pyridinesALK1 - 20
PyrazolopyridinesJAK220 - 150

Note: This table provides a general range of potencies for kinase inhibitors containing the 2-aminopyridine scaffold to illustrate the potential of derivatives of this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 5 mL per 1 mmol of the starting material).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with an amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube or microwave vial, combine this compound (1.0 eq), the palladium pre-catalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol provides a general method for the palladium/copper-catalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 3 equivalents)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran or Dimethylformamide)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent and the base.

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Kinase_Inhibitor_Synthesis_Workflow cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Diverse Intermediates cluster_final Final Product Class A This compound B Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) A->B Pd catalyst, Base C Buchwald-Hartwig (Amines) A->C Pd catalyst, Base, Ligand D Sonogashira (Alkynes) A->D Pd/Cu catalyst, Base E 5-Aryl/Heteroaryl Derivatives B->E F 5-Amino Derivatives C->F G 5-Alkynyl Derivatives D->G H Kinase Inhibitors E->H Further Functionalization F->H Further Functionalization G->H Further Functionalization

Caption: Synthetic workflow for kinase inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->RAF Inhibits CellularResponse Cell Proliferation, Survival, Angiogenesis Transcription->CellularResponse

Caption: Inhibition of the MAPK/ERK signaling pathway.

Application Notes and Protocols: (2-Amino-5-Iodopyridin-3-Yl)Methanol as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-5-Iodopyridin-3-Yl)Methanol is a trifunctional heterocyclic building block with significant potential in the design and synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring an amino group, an iodo substituent, and a hydroxymethyl group on a pyridine scaffold, offers multiple points for chemical modification. This allows for the strategic exploration of chemical space to achieve desired potency, selectivity, and pharmacokinetic properties in targeted kinase inhibitors. The 2-aminopyridine moiety is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, known for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The iodo group serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents to probe hydrophobic pockets. The primary alcohol functionality provides a further point for derivatization to enhance solubility or introduce additional binding interactions.

Key Features and Applications

The strategic placement of the amino, iodo, and methanol functionalities makes this compound a valuable starting material for the synthesis of inhibitors targeting a range of kinases implicated in oncology and inflammatory diseases. These include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs): such as VEGFR, EGFR, and c-Met, which are crucial regulators of cell growth, proliferation, and angiogenesis.

  • Non-Receptor Tyrosine Kinases: including members of the Src and Abl families, which play pivotal roles in intracellular signaling pathways.

  • Serine/Threonine Kinases: such as p38 MAPK and CDKs, which are involved in cellular stress responses and cell cycle regulation.

The versatility of this building block allows for its incorporation into various kinase inhibitor scaffolds through established synthetic methodologies.

Experimental Protocols

The following protocols outline general procedures for the utilization of this compound in the synthesis of kinase inhibitors. Researchers should optimize these conditions based on the specific target and substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Substitution

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position of the pyridine ring. This is a common strategy to target hydrophobic regions within the kinase active site.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid or Ester

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the aryl/heteroaryl boronic acid or ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the solvent system to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination for Amino Group Installation

This protocol details the palladium-catalyzed Buchwald-Hartwig amination to introduce a substituted amine at the 5-position, a common feature in many kinase inhibitors for enhanced binding and solubility.

Materials:

  • This compound

  • Primary or Secondary Amine

  • Palladium Catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the amine (1.2-2.0 equivalents), and the base (1.5-2.5 equivalents).

  • Add the solvent to the vessel.

  • Degas the mixture with an inert gas for 15-30 minutes.

  • In a separate vial, pre-form the catalyst by mixing the palladium source and the ligand in a small amount of solvent under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 90-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the aminated product.

Protocol 3: Modification of the Hydroxymethyl Group

The hydroxymethyl group can be modified to introduce a variety of functionalities. This protocol provides an example of its oxidation to an aldehyde, which can then be used in subsequent reactions.

Materials:

  • (2-Amino-5-aryl/heteroaryl-pyridin-3-yl)methanol (from Protocol 1 or 2)

  • Oxidizing Agent (e.g., Manganese dioxide (MnO₂), Dess-Martin periodinane)

  • Solvent (e.g., Dichloromethane, Chloroform)

Procedure:

  • Dissolve the starting alcohol in the appropriate solvent in a reaction flask.

  • Add the oxidizing agent portion-wise at room temperature.

  • Stir the reaction mixture vigorously for the required time (1-16 hours), monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant.

  • Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.

Data Presentation

While specific quantitative data for inhibitors derived directly from this compound is not yet widely published, the following table provides a hypothetical representation of how such data would be structured for a series of synthesized analogs targeting a specific kinase.

Compound IDR¹ (at C5)Kinase TargetIC₅₀ (nM)
IA-1 PhenylKinase X150
IA-2 4-FluorophenylKinase X85
IA-3 3-MethoxyphenylKinase X120
IA-4 Pyridin-4-ylKinase X50
IB-1 MorpholinoKinase X250
IB-2 N-MethylpiperazinylKinase X95

Visualizations

Signaling Pathways and Experimental Workflows

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription p38 p38 MAPK p38->Transcription

Caption: Simplified overview of common kinase signaling pathways.

Experimental_Workflow Start Start: This compound Coupling Suzuki or Buchwald-Hartwig Coupling Start->Coupling Modification Modification of -CH2OH group Coupling->Modification Purification Purification (Chromatography) Modification->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assays) Characterization->Screening SAR SAR Analysis Screening->SAR End Lead Optimization SAR->End

Caption: General workflow for inhibitor synthesis and evaluation.

Logical_Relationship BuildingBlock This compound Amino 2-Amino Group (Hinge Binding) BuildingBlock->Amino Iodo 5-Iodo Group (Vector for Diversity) BuildingBlock->Iodo Methanol 3-Methanol Group (Solubility/Further Interactions) BuildingBlock->Methanol KinaseInhibitor Potent & Selective Kinase Inhibitor Amino->KinaseInhibitor Iodo->KinaseInhibitor Methanol->KinaseInhibitor

Caption: Key structural features and their roles in inhibitor design.

Application Notes and Protocols for Cross-Coupling Reactions of (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Amino-5-Iodopyridin-3-Yl)Methanol is a versatile heterocyclic building block valuable in the synthesis of complex molecules for pharmaceuticals and materials science. The pyridine core is a common motif in many biologically active compounds.[1][2] The presence of an amino group, a hydroxymethyl group, and a highly reactive iodine atom at strategic positions allows for a wide range of subsequent chemical modifications. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

These application notes provide an overview of common cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck couplings—and offer detailed, representative protocols for their application to this compound. The conditions described are based on established literature for similar 2-amino-5-halopyridine substrates and serve as a robust starting point for experimental design.

Application Notes

The synthetic utility of this compound is primarily derived from the reactivity of its C5-iodide position in palladium-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides for such transformations, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides.[4] The key is to select conditions that are compatible with the amino and hydroxymethyl functional groups.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling the aryl iodide with an organoboron reagent (boronic acid or ester). It is known for its mild conditions and tolerance of a wide variety of functional groups.[5][6] For this substrate, a weak base like K₂CO₃, K₃PO₄, or an organic base may be preferable to stronger bases like NaOH or KOtBu to avoid side reactions involving the hydroxymethyl group.

  • Sonogashira Coupling: Used to form a C–C bond between the aryl iodide and a terminal alkyne, this reaction is typically co-catalyzed by palladium and copper(I).[4] The reaction is generally performed under mild, basic conditions, often using an amine base like triethylamine or diisopropylethylamine, which can also serve as the solvent.[7] Copper-free variations have also been developed to prevent the undesired homocoupling of the alkyne partner.[4]

  • Buchwald-Hartwig Amination: This reaction forms a C–N bond between the aryl iodide and a primary or secondary amine.[8][9] The choice of a suitable palladium catalyst, a bulky phosphine ligand, and a base is critical for achieving high yields.[10] Given the presence of a primary amine on the substrate, protection may be necessary if the coupling partner is a different amine to prevent self-coupling or other side reactions, though careful selection of reaction conditions can often provide the desired selectivity.

  • Stille Coupling: This reaction couples the aryl iodide with an organostannane reagent.[11][12] A key advantage of Stille coupling is the stability and functional group tolerance of the organotin reagents.[13][14] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[12]

  • Heck Coupling: This reaction forms a C–C bond by coupling the aryl iodide with an alkene.[15] It is typically carried out in the presence of a palladium catalyst and a base. The reaction shows excellent selectivity for producing the trans-alkene product.[15]

General Experimental Workflow

The following diagram outlines a typical workflow for performing palladium-catalyzed cross-coupling reactions.

G General Cross-Coupling Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Weigh Reagents: Substrate, Coupling Partner, Catalyst, Ligand, Base prep_flask Flame-Dry Reaction Flask Under Vacuum prep_reagents->prep_flask add_solids Add Solids to Flask prep_flask->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent degas Degas Mixture (e.g., Ar sparging) add_solvent->degas heat Heat to Reaction Temp degas->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify char_product Characterize Product (NMR, MS, etc.) purify->char_product

Caption: General workflow for palladium-catalyzed cross-coupling experiments.

Representative Reaction Conditions

The tables below summarize typical starting conditions for various cross-coupling reactions. Note: These are representative conditions and may require optimization for the specific substrate and coupling partner.

Table 1: Suzuki-Miyaura Coupling Conditions
Coupling Partner (1.2 eq.)Pd Catalyst (mol%)Ligand (mol%)Base (2.0 eq.)SolventTemp (°C)Time (h)Expected Yield (%)
Phenylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)901285-95
4-Methoxyphenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001680-90
Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF801075-90
Pyridine-3-boronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄THF/H₂O (5:1)701870-85
Table 2: Sonogashira Coupling Conditions
Coupling Partner (1.2 eq.)Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF25-50880-95
1-Ethynyl-4-fluorobenzenePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineDMF601275-90
TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃1,4-Dioxane801670-85
Propargyl alcoholPdCl₂(dppf) (4)CuI (8)Et₃NAcetonitrile501075-90
Table 3: Buchwald-Hartwig Amination Conditions
Coupling Partner (1.2 eq.)Pd Catalyst (mol%)Ligand (mol%)Base (1.5 eq.)SolventTemp (°C)Time (h)Expected Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001880-95
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1102470-85
BenzylaminePdCl₂(dppf) (5)-Cs₂CO₃Toluene901675-90
N-MethylanilinePd₂(dba)₃ (2)RuPhos (4)K₂CO₃t-Amyl alcohol1002065-80

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organotin reagents used in Stille coupling are highly toxic and should be handled with extreme care.[14]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2 eq.), the specified base (e.g., K₂CO₃, 2.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and ligand, if required.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

  • Reaction: Heat the mixture to the specified temperature (e.g., 90 °C) and stir vigorously for the indicated time (e.g., 12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and the copper(I) iodide co-catalyst (0.05 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine). Stir for 5 minutes, then add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.[7]

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with saturated aqueous NH₄Cl solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the final product.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, or using Schlenk technique, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOtBu, 1.5 eq.) to an oven-dried reaction tube.

  • Reagent Addition: Remove the tube from the glovebox, add this compound (1.0 eq.), and seal the tube with a septum.

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine coupling partner (1.2 eq.) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath to the specified temperature (e.g., 100 °C) for the required time (e.g., 18 hours), with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude material by flash column chromatography to isolate the aminated product.

Catalytic Cycle Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(I) Pd0->OA_complex RE_label Reductive Elimination TM_complex Ar-Pd(II)L₂(R') OA_complex->TM_complex IX I⁻ OA_complex->IX TM_complex->Pd0 OA_label Oxidative Addition OA_label->OA_complex Product Ar-R' RE_label->Product TM_label Transmetalation TM_label->TM_complex Act_label Activation Borate [R'-B(OR)₂(Base)]⁻ Act_label->Borate ArI Ar-I Boronic R'-B(OR)₂ Boronic->Act_label Base Base Base->Act_label

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Sonogashira Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][16]

G Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)L₂(I) Pd0->Pd_OA  Ar-I Pd_TM Ar-Pd(II)L₂(C≡CR) Pd_OA->Pd_TM Transmetalation Cu_Alkyne Cu-C≡CR Pd_TM->Pd0  Ar-C≡CR (Product) CuI Cu-I CuI->Cu_Alkyne  R-C≡C-H + Base Cu_Alkyne->Pd_TM Copper Acetylide Transfers Alkyne Cu_Alkyne->CuI Transmetalation

Caption: Interconnected palladium and copper cycles in the Sonogashira reaction.

References

Catalytic Applications of (2-Amino-5-Iodopyridin-3-Yl)Methanol Metal Complexes: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel ligands for the development of highly efficient and selective metal-based catalysts is a cornerstone of modern chemical synthesis. Substituted aminopyridines are a class of privileged ligands due to their strong coordination to a variety of metal centers and the tunable electronic and steric properties afforded by functionalization of the pyridine ring. The ligand (2-Amino-5-Iodopyridin-3-Yl)Methanol presents an intriguing scaffold for the design of new catalysts. Its structure combines a bidentate N,O-chelation site (the amino nitrogen and the hydroxyl group of the methanol substituent) with a halogen substituent (iodo group) that can influence the electronic properties of the metal center or serve as a handle for further functionalization.

Despite these promising features, a comprehensive review of the scientific literature and patent databases reveals a notable absence of studies on the synthesis and catalytic applications of metal complexes incorporating the this compound ligand. This indicates that the catalytic potential of these complexes remains an unexplored frontier in chemical research.

This document, therefore, serves as a prospective guide, outlining potential catalytic applications and providing hypothetical protocols based on the known reactivity of structurally related aminopyridine metal complexes. The information presented herein is intended to inspire and guide future research in this promising area.

Hypothetical Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing aminopyridine ligands have been successfully employed as catalysts in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. The this compound ligand could offer a unique combination of steric and electronic properties to a palladium center, potentially leading to high catalytic activity and selectivity.

Potential Reaction: Suzuki-Miyaura Coupling

A hypothetical palladium complex of this compound could be a highly effective catalyst for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The bidentate coordination of the ligand could stabilize the palladium center throughout the catalytic cycle, while the iodo-substituent might influence catalyst solubility and stability.

Experimental Protocol (Hypothetical)

Objective: To investigate the catalytic activity of a hypothetical Pd-(2-Amino-5-Iodopyridin-3-Yl)Methanol complex in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • Hypothetical Pd-(2-Amino-5-Iodopyridin-3-Yl)Methanol complex (e.g., [Pd(OAc)₂(L)], where L = this compound)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1) solvent mixture

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the hypothetical Pd-(2-Amino-5-Iodopyridin-3-Yl)Methanol complex (0.01 mmol, 1 mol%).

  • Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add 5 mL of the toluene/water (10:1) solvent mixture.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation (Hypothetical)

The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura coupling reaction catalyzed by various metal complexes of this compound and related ligands.

EntryCatalyst (1 mol%)Aryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
1[Pd(OAc)₂(L¹)]4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001292
2[Pd(OAc)₂(L²)]4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane/H₂O1101885
3[CuI(L¹)]4-IodoanisolePhenylboronic acidCs₂CO₃DMF1202478
4[NiCl₂(L¹)]4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001288

L¹ = this compound; L² = (2-Aminopyridin-3-yl)methanol

Visualization of Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general workflow for catalyst synthesis and application, as well as a simplified, hypothetical catalytic cycle for the Suzuki-Miyaura reaction.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction ligand This compound synthesis Complexation Reaction ligand->synthesis metal_precursor Metal Precursor (e.g., Pd(OAc)₂) metal_precursor->synthesis catalyst Metal Complex Catalyst synthesis->catalyst reaction Suzuki-Miyaura Coupling catalyst->reaction Catalyst Addition substrates Substrates (Aryl Halide + Boronic Acid) substrates->reaction product Biaryl Product reaction->product

Caption: General workflow for the synthesis of a this compound metal complex and its subsequent use in a catalytic reaction.

catalytic_cycle pd0 Pd(0)L pd_oad Ar-Pd(II)-X(L) pd0->pd_oad Oxidative Addition pd_trans Ar-Pd(II)-Ar'(L) pd_oad->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product aryl_halide Ar-X aryl_halide->pd_oad boronic_acid Ar'-B(OH)₂ boronic_acid->pd_trans base Base base->pd_trans

Application Notes and Protocols for Sonogashira Coupling with (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has become an indispensable tool in organic synthesis, particularly in medicinal chemistry and materials science, for constructing complex molecular architectures. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3][4]

(2-Amino-5-Iodopyridin-3-Yl)Methanol is a valuable building block in drug discovery. Its functionalization via the Sonogashira reaction allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential biological activity. These application notes provide a detailed protocol for the Sonogashira reaction of this compound with terminal alkynes, along with optimized reaction conditions and expected outcomes based on available literature for structurally similar compounds.[5][6][7]

Reaction Principle and Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][8][9] The palladium(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylpyridine product and regenerates the active palladium(0) catalyst.[3][10]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Sonogashira coupling of aminohalopyridine derivatives with various terminal alkynes, providing a basis for optimizing the reaction with this compound. Given that aryl iodides are generally more reactive than aryl bromides, milder conditions may be effective for the target substrate.[8]

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100396[5]
22-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100385[5]
36-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16High[11]
42-Amino-4-bromopyridineVarious terminal alkynesPdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃N or PiperidineDMF or THF25-802-24Moderate to High[12]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[4]

  • Anhydrous solvents and reagents are recommended for optimal results.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Materials and Reagents:

  • This compound

  • Terminal alkyne (1.1-1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure: Reaction Setup

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.

  • Slowly add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat as required (typically 25-80°C). Monitor the reaction progress by TLC.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

  • Wash the filtrate with water and then with brine to remove the amine hydrohalide salt and any remaining base.[12]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 2-Amino-5-alkynylpyridin-3-yl)methanol.[5]

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dry Schlenk Flask under Inert Atmosphere prep2 Add this compound, Pd Catalyst, and CuI prep1->prep2 prep3 Add Anhydrous Solvent and Base prep2->prep3 prep4 Add Terminal Alkyne prep3->prep4 react Stir at Appropriate Temperature (Monitor by TLC/LC-MS) prep4->react workup1 Cool to Room Temperature react->workup1 workup2 Dilute with Organic Solvent and Filter workup1->workup2 workup3 Aqueous Wash (Water and Brine) workup2->workup3 workup4 Dry Organic Layer workup3->workup4 workup5 Concentrate under Reduced Pressure workup4->workup5 workup6 Purify by Column Chromatography workup5->workup6

Caption: General experimental workflow for Sonogashira coupling.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-I(L)₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-C≡CR(L)₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cui CuI cu_acetylide Cu-C≡CR cui->cu_acetylide Base cu_acetylide->pd_complex1 cu_acetylide->cui aryl_halide Ar-I aryl_halide->pd_complex1 alkyne H-C≡CR alkyne->cu_acetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous. Thoroughly degas the reaction mixture to remove oxygen. Consider a different palladium catalyst or ligand; for less reactive alkynes, a more electron-rich and bulky phosphine ligand may be beneficial. Varying the solvent to DMF can be helpful for less reactive substrates.[4]

  • Formation of Homocoupled Alkyne (Glaser Product): Ensure the reaction is performed under a strict inert atmosphere. Minimize the amount of copper catalyst and ensure the slow addition of the alkyne.[4]

  • Incomplete Reaction: Increase the reaction time or temperature. Add a slight excess of the terminal alkyne. Ensure the base is of high quality and sufficient quantity.

Conclusion

The Sonogashira reaction is a highly effective method for the synthesis of 5-alkynyl-2-aminopyridin-3-yl)methanol derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors, facilitating the development of novel compounds for drug discovery and other applications.

References

Application Notes and Protocols: (2-Amino-5-Iodopyridin-3-Yl)Methanol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-5-iodopyridin-3-yl)methanol is a versatile bifunctional building block for the synthesis of a wide array of heterocyclic compounds. The presence of an amino group, a hydroxymethyl group, and an iodine atom on the pyridine ring allows for a variety of chemical transformations. The iodo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties at the 5-position. The amino and hydroxymethyl groups can be utilized for the construction of fused ring systems, such as furopyridines and thienopyridines. The resulting substituted pyridine and fused heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development, as they are present in numerous biologically active molecules, including kinase inhibitors and antiplatelet agents.[1][2][3]

Synthesis of this compound

A general procedure for the iodination of 2-aminopyridine is as follows:

Protocol 1: Synthesis of 2-Amino-5-iodopyridine (Precursor)

This protocol is based on the direct iodination of 2-aminopyridine.[1][4]

Materials:

  • 2-Aminopyridine

  • Iodine

  • Hydrogen Peroxide (30%)

  • Water

  • Ice

Procedure:

  • Dissolve 2-aminopyridine in water.

  • With stirring, add iodine to the solution in portions.

  • After the addition of iodine is complete, maintain the temperature and continue stirring for a specified period (e.g., 2 hours at 80-90°C).[4]

  • Slowly add hydrogen peroxide dropwise to the reaction mixture and continue to stir at the same temperature for an additional 2-3 hours.[4]

  • After the reaction is complete, heat the mixture to reflux for a short period (e.g., 20-30 minutes), then cool to below 10°C.[4]

  • Filter the precipitate, wash the filter cake with ice water, and dry to obtain 2-amino-5-iodopyridine.

Note: This is a generalized protocol and may require optimization for specific scales and desired purity.

Applications in Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the facile formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the iodopyridine and various organoboron compounds.[5] This reaction is widely used to synthesize biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[6]

General Protocol 2: Suzuki-Miyaura Coupling

Disclaimer: This is a generalized protocol based on reactions with similar 3-amino-5-bromopyridine derivatives and may require optimization for this compound.[6]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aminopyridines

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂1-5 mol% loading is common.
Ligand PPh₃, SPhos, XPhosDependent on the catalyst precursor.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFAn inorganic base is typically required.[7]
Boron Reagent Arylboronic acid, Heteroarylboronic acid1.1-1.5 equivalents.
Solvent Dioxane/H₂O, Toluene, DMFDegassed solvents are recommended.
Temperature 80-110 °CReaction progress should be monitored.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.

Experimental Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodopyridine and a terminal alkyne, providing access to alkynylpyridine derivatives.[8] These products can serve as intermediates for the synthesis of more complex heterocyclic systems.

General Protocol 3: Sonogashira Coupling

Disclaimer: This is a generalized protocol based on reactions with analogous iodopyridine derivatives and may require optimization.[8][9]

Table 2: Typical Conditions for Sonogashira Coupling of Iodopyridines

ParameterConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1-5 mol% loading.
Copper Co-catalyst CuI2-10 mol% loading. Copper-free conditions are also possible.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Often used as a solvent or co-solvent.
Terminal Alkyne Arylacetylene, Alkylacetylene1.1-1.5 equivalents.
Solvent THF, DMF, TolueneAnhydrous and degassed solvents are crucial.
Temperature Room temperature to 100 °CMilder temperatures often favor higher selectivity.
Atmosphere Inert (Argon or Nitrogen)Prevents side reactions like Glaser coupling.

Experimental Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines.[10][11] This reaction could be employed to introduce a variety of amino substituents at the 5-position of the pyridine ring.

General Protocol 4: Buchwald-Hartwig Amination

Disclaimer: This is a generalized protocol based on the Buchwald-Hartwig amination of aryl halides and will likely require significant optimization for this compound.[10][12]

Table 3: Typical Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol% loading.
Ligand BINAP, DPPF, Xantphos, RuPhosThe choice of ligand is crucial for reactivity.[13]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically used.
Amine Primary or secondary amines1.1-1.5 equivalents.
Solvent Toluene, DioxaneAnhydrous and degassed solvents are essential.
Temperature 80-120 °CReaction times can vary significantly.
Atmosphere Inert (Argon or Nitrogen)Critical for catalyst stability.

Experimental Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq.).

  • Add this compound and the desired amine (1.1-1.5 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Synthesis of Fused Heterocyclic Systems

The amino and hydroxymethyl groups of this compound provide handles for the construction of fused heterocyclic rings, such as furopyridines and thienopyridines.

Synthesis of Furopyridines

Furopyridines are an important class of heterocyclic compounds with a range of biological activities.[14] A plausible route to a furopyridine from this compound could involve an initial N-alkylation or N-acylation followed by an intramolecular cyclization. For example, reaction with a suitable α-haloketone followed by cyclization could yield a substituted furopyridine.

Synthesis of Thienopyridines

Thienopyridines are well-known in medicinal chemistry, with prominent examples being the P2Y12 receptor antagonists used as antiplatelet drugs.[15][16][17] The synthesis of thienopyridines from this compound could be envisioned through a multi-step sequence, potentially involving conversion of the hydroxymethyl group to a leaving group, followed by reaction with a sulfur nucleophile and subsequent cyclization. Alternatively, palladium-catalyzed coupling with a suitable thiophene derivative could be explored.[18]

Mandatory Visualizations

G General Workflow for Heterocyclic Synthesis A This compound B Palladium-Catalyzed Cross-Coupling A->B Suzuki, Sonogashira, Buchwald-Hartwig C Cyclization Reactions A->C Intramolecular Ring Formation D Substituted Pyridines B->D E Fused Heterocycles (e.g., Furopyridines, Thienopyridines) C->E F Drug Discovery & Development D->F E->F

Caption: General workflow for synthesizing diverse heterocyclic compounds.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L₂-Ar PdII_RX->PdII_R_Ar Transmetalation (Ar-B(OR)₂ + Base) PdII_R_Ar->Pd0 Reductive Elimination (R-Ar)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Alkyne R-Pd(II)L₂-C≡CR' PdII_RX->PdII_R_Alkyne Transmetalation PdII_R_Alkyne->Pd0 Reductive Elimination (R-C≡CR') Cu_Alkyne Cu-C≡CR' Cu_Alkyne->PdII_RX Alkyne H-C≡CR' Alkyne->Cu_Alkyne Cu(I), Base

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyridine-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by pyridine-based inhibitors.[19][20][21]

Applications in Drug Discovery

The heterocyclic scaffolds accessible from this compound are prevalent in many classes of therapeutic agents.

Table 4: Potential Therapeutic Applications of Derived Heterocycles

Heterocyclic ScaffoldPotential Therapeutic TargetExample/Rationale
Substituted Pyridines Janus Kinases (JAKs)The pyridine core is a key component of many JAK inhibitors used in the treatment of autoimmune diseases and cancer.[19][22]
Substituted Pyridines Various KinasesPyridine derivatives are known to be potent inhibitors of a wide range of kinases involved in cell signaling pathways.[2]
Thienopyridines P2Y12 ReceptorThienopyridine derivatives like clopidogrel and prasugrel are widely used as antiplatelet agents by antagonizing the P2Y12 receptor.[15][16][17]
Furopyridines VariousFuropyridine derivatives have shown a broad spectrum of biological activities, including anticancer and antiviral effects.[14]
3,5-Disubstituted Pyridines DprE1Certain 3,5-disubstituted pyridines have shown potent activity against drug-resistant Mycobacterium tuberculosis.[23][24]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions allows for the introduction of molecular diversity, while its inherent functionality enables the construction of fused ring systems. The resulting products are of significant interest to researchers in medicinal chemistry and drug development due to their potential as modulators of key biological targets. The protocols and information provided herein serve as a guide for the application of this promising building block in the synthesis of novel heterocyclic compounds.

References

Application Notes and Protocols for the Functionalization of the Amino Group in (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2-Amino-5-iodopyridin-3-yl)methanol is a valuable bifunctional building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure contains a nucleophilic amino group, a primary alcohol, and an iodine atom on the pyridine ring. The iodine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the construction of complex molecular frameworks.[1][4] The amino group provides a critical site for derivatization to modulate the physicochemical properties, biological activity, and target engagement of resulting compounds.

These application notes provide detailed protocols for the selective functionalization of the 2-amino group through common and synthetically useful transformations: acylation, sulfonylation, and reductive amination.

N-Acylation (Amide Synthesis)

The acylation of the 2-amino group to form an amide bond is a fundamental transformation. However, 2-aminopyridines can exhibit reduced nucleophilicity compared to anilines, sometimes requiring specific coupling agents or reaction conditions for high yields.[5][6] The following protocol utilizes a standard peptide coupling reagent, HATU, which is often effective for challenging amide bond formations.

Experimental Protocol: N-Acylation using HATU

Materials:

  • This compound

  • Carboxylic acid of choice (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-acylated product.

Data Summary: N-Acylation Reactions
Reagent (R-COOH)Coupling AgentBaseSolventTime (h)Typical Yield (%)
Acetic AcidHATUDIPEADMF485-95
Benzoic AcidHATUDIPEADMF680-90
Boc-glycineHATUDIPEADMF588-97

N-Sulfonylation (Sulfonamide Synthesis)

The reaction of the amino group with a sulfonyl chloride in the presence of a base yields a stable sulfonamide linkage. This moiety is a common feature in many therapeutic agents.

Experimental Protocol: N-Sulfonylation

Materials:

  • This compound

  • Sulfonyl chloride of choice (R-SO₂Cl)

  • Pyridine (as solvent and base)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of pyridine and anhydrous DCM at 0 °C (ice bath).

  • Add the desired sulfonyl chloride (1.1 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash with 1 M HCl (2x) to remove excess pyridine.

  • Wash the organic layer with saturated aqueous NaHCO₃ (1x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the pure N-sulfonylated product.

Data Summary: N-Sulfonylation Reactions
Reagent (R-SO₂Cl)BaseSolventTime (h)Typical Yield (%)
Methanesulfonyl chloridePyridineDCM/Pyridine680-90
p-Toluenesulfonyl chloridePyridineDCM/Pyridine1275-85
Dansyl chloridePyridineDCM/Pyridine882-92

N-Alkylation (Secondary Amine Synthesis)

Direct alkylation of the 2-amino group can be challenging due to potential over-alkylation and competing reactions. Reductive amination offers a more controlled method for introducing alkyl groups. This protocol describes the formation of a secondary amine via reaction with an aldehyde or ketone followed by reduction.

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone of choice (R-CHO or R₂-CO)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in DCE.

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Data Summary: N-Alkylation Reactions
Reagent (Aldehyde/Ketone)Reducing AgentSolventTime (h)Typical Yield (%)
BenzaldehydeSTABDCE1270-80
CyclohexanoneSTABDCE1665-75
AcetoneSTABDCE2460-70

Visualizations

Reaction Pathways

G SM This compound Acyl N-Acyl Product SM->Acyl R-COOH, HATU, DIPEA, DMF Sulfonyl N-Sulfonyl Product SM->Sulfonyl R-SO2Cl, Pyridine, DCM Alkyl N-Alkyl Product SM->Alkyl 1. R-CHO, H+ 2. NaBH(OAc)3

Caption: Reaction pathways for N-functionalization.

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants & Solvents B Reaction under Controlled Conditions A->B C Quench Reaction B->C D Liquid-Liquid Extraction C->D E Dry & Concentrate D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G

References

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of (2-Amino-5-Iodopyridin-3-Yl)Methanol from a reaction mixture. The protocols and advice provided are based on established methods for analogous compounds and are intended to guide researchers in developing a robust purification strategy.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent.- Test a range of solvent systems, starting with those used for similar compounds, such as ethanol/water mixtures. - Try a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent and slowly add an anti-solvent until turbidity is observed, then cool. - Ensure the cooling process is slow to allow for proper crystal formation.
Persistent Impurities After Recrystallization Impurities have similar solubility to the product.- Perform a second recrystallization with a different solvent system. - Consider an alternative purification method like column chromatography.
Product Oiling Out During Recrystallization The melting point of the product is lower than the boiling point of the solvent.- Use a lower-boiling point solvent. - Add a co-solvent to lower the overall boiling point of the solvent system.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.- Use a gradient elution, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.
Product Streaking on TLC/Column The compound is too polar for the stationary phase or is interacting strongly with it.- Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape. - Consider using a different stationary phase, such as alumina.
Product Decomposition on Silica Gel The compound is sensitive to the acidic nature of silica gel.- Use deactivated silica gel (treated with water or a base). - Alternatively, use a different stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While direct data for this specific compound is limited, impurities in the synthesis of similar pyridines often include starting materials, over-iodinated or di-substituted byproducts, and unreacted intermediates. For instance, in the synthesis of a related bromo-iodo pyridine, 2-amino-3,5-dibromopyridine was identified as a major impurity.[1]

Q2: What is a good starting point for developing a recrystallization protocol?

A2: Based on procedures for analogous compounds, a mixture of ethanol and water is a promising starting point. For example, 2-amino-5-bromo-3-iodopyridine has been successfully recrystallized from 85% ethanol to achieve high purity.[1] It is recommended to test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, and their aqueous mixtures) on a small scale to identify the most suitable system.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography. Spot the collected fractions on a TLC plate and elute with the same mobile phase used for the column. Visualize the spots under UV light or by using a suitable staining agent to identify the fractions containing the pure product.

Q4: What are the expected purity and yield for this type of purification?

Purification Data for Analogous Compounds

CompoundPurification MethodSolvent/Mobile PhasePurityYieldReference
2-Amino-5-bromo-3-iodopyridineRecrystallization85% Ethanol98.5%73.7%[1]
2-Amino-5-bromopyridineRecrystallization90% Ethanol97.0%95.0%[1]
2-Amino-3,5-dibromopyridineColumn ChromatographyPetroleum ether/ethyl acetate (10/1)--[1]
2-Amino-5-iodopyridineFiltration and WashingIce water>99%>84%[2]

Experimental Protocols

Recrystallization Protocol (General Guidance)
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one in which the product is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol (General Guidance)
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Start eluting with the least polar solvent system. Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_product Crude Reaction Mixture recrystallization Recrystallization crude_product->recrystallization Option 1 column_chromatography Column Chromatography crude_product->column_chromatography Option 2 purity_check Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure this compound purity_check->pure_product Meets Purity Criteria

Caption: Purification workflow for this compound.

References

Technical Support Center: Suzuki Coupling of (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of (2-Amino-5-Iodopyridin-3-Yl)Methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: The three most prevalent side reactions are:

  • Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid or ester, which is replaced by a hydrogen atom. This leads to the formation of an arene byproduct from the boronic acid reagent and reduces the yield of the desired product.[1][2]

  • Dehalogenation: The replacement of the iodine atom on the pyridine ring with a hydrogen atom, resulting in the formation of (2-Amino-pyridin-3-yl)methanol. Iodopyridines can be more susceptible to dehalogenation compared to their bromo or chloro counterparts.[3][4]

  • Homocoupling: The coupling of two molecules of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.

Q2: Why is protodeboronation a significant issue with heteroaryl boronic acids?

A2: Heteroaryl boronic acids, particularly those containing nitrogen, can be more susceptible to protodeboronation.[2] The reaction pH is a critical factor, and for some heteroaromatic boronic acids, the maximum rate of decomposition is observed at neutral pH.[2] Using boronic esters, such as pinacol or MIDA esters, can help mitigate this side reaction as they are generally more stable than the corresponding boronic acids.

Q3: How does the amino group on the pyridine ring affect the Suzuki coupling reaction?

A3: The amino group can influence the reaction in several ways. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. However, with the appropriate choice of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), this inhibition can be overcome, and high yields of the coupled product can be achieved without needing to protect the amine.

Q4: Is the C-I bond in this compound significantly more reactive than a C-Br or C-Cl bond?

A4: Yes, the reactivity of the carbon-halogen bond in Suzuki couplings generally follows the trend: C-I > C-Br > C-Cl.[5] The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily, which can allow for milder reaction conditions.[5] However, this increased reactivity can also lead to a higher propensity for dehalogenation side reactions.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of desired product, significant amount of unreacted starting material 1. Inactive catalyst. 2. Catalyst inhibition by the amino group. 3. Suboptimal reaction temperature.1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst. 2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). 3. Incrementally increase the reaction temperature, monitoring for product formation and decomposition.
Significant formation of (2-Amino-pyridin-3-yl)methanol (dehalogenated product) 1. Presence of hydride sources (e.g., certain alcohol solvents, water). 2. Reaction time is too long. 3. Suboptimal ligand choice.1. Use anhydrous, degassed solvents. Ensure the base is dry. 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Screen different phosphine ligands; sometimes a less electron-rich ligand can disfavor reductive elimination leading to dehalogenation.
High levels of boronic acid-derived arene (protodeboronation byproduct) 1. Use of an unstable boronic acid. 2. Presence of excess water. 3. Reaction pH is not optimal.1. Switch to a more stable boronic acid derivative, such as a pinacol or MIDA ester. 2. Use anhydrous solvents and dry reagents. A small amount of water is often necessary, but excess should be avoided. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) as they can influence the reaction pH.
Formation of biaryl byproduct from boronic acid (homocoupling) 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure conditions are sufficient to reduce the Pd(II) precatalyst.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. While this compound is expected to be more reactive due to the C-I bond, these yields provide a reasonable starting point for expectations. The actual yields and side product ratios for the iodo-substrate may vary.

Entry Arylboronic Acid Product Yield (%)
1Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine90
34-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine82
43-Thienylboronic acid5-(Thiophen-3-yl)-2-methylpyridin-3-amine78

Note: Data is adapted from studies on a structurally similar bromo-analog. The iodo-analog may exhibit different reactivity and yield profiles.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if using a separate ligand, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, with 10-20% v/v degassed water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid or ester, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst and ligand (if applicable).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (or when no further conversion is observed), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Analysis of Side Products

Procedure:

  • After the reaction work-up, obtain a crude ¹H NMR spectrum of the product mixture.

  • Analyze the spectrum for the characteristic signals of the starting material, the desired product, and the potential side products.

    • Dehalogenated product: Look for the disappearance of the signal corresponding to the proton at the 5-position of the pyridine ring and the appearance of a new signal in the aromatic region.

    • Protodeboronated product: Identify the signals corresponding to the arene that would be formed from the boronic acid.

    • Homocoupled product: Look for signals corresponding to the symmetrical biaryl derived from the boronic acid.

  • Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence and determine the relative amounts of the desired product and side products by comparing their mass-to-charge ratios and peak areas.

Visualizations

Suzuki_Coupling_Pathway A Pd(0)Ln B Aryl-Pd(II)(L)n-I A->B Oxidative Addition C Aryl-Pd(II)(L)n-Ar' B->C Transmetalation C->A Reductive Elimination D Desired Product (Aryl-Ar') C->D SM This compound SM->B BA Ar'-B(OR)2 BA->C Base Base Base->B

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Side_Reaction_Pathways ArylI This compound Dehalogenation Dehalogenation ArylI->Dehalogenation Dehalo_Product (2-Amino-pyridin-3-yl)methanol Dehalogenation->Dehalo_Product BoronicAcid Ar'-B(OR)2 Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Homocoupling Homocoupling BoronicAcid->Homocoupling Proto_Product Ar'-H Protodeboronation->Proto_Product Homo_Product Ar'-Ar' Homocoupling->Homo_Product

Caption: Common side reaction pathways in Suzuki-Miyaura coupling.

Experimental_Workflow start Start reagents Combine Reactants: This compound Arylboronic Acid/Ester Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) reagents->inert catalyst Add Catalyst System (Pd source + Ligand) inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the Suzuki coupling.

References

Technical Support Center: Optimizing Reactions for (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (2-Amino-5-Iodopyridin-3-Yl)Methanol in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed on this compound?

A1: Given its structure, the most common and useful cross-coupling reactions for this compound are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These palladium-catalyzed reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the iodine-bearing position.

Q2: Which halogen is more reactive in cross-coupling reactions if my pyridine substrate has multiple different halogen substituents?

A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[1] Therefore, for a substrate with both iodo and bromo substituents, the reaction will preferentially occur at the iodo position.

Q3: What are the key parameters to consider when optimizing a reaction with this compound?

A3: The critical parameters for optimization are the choice of palladium catalyst (including the ligand), the base, the solvent, and the reaction temperature. Each of these factors can significantly influence the reaction yield, rate, and the formation of byproducts.

Q4: How does the choice of base affect the reaction outcome?

A4: The base plays a crucial role in the catalytic cycle. In Suzuki reactions, it activates the boronic acid.[2] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is typically required to deprotonate the amine.[3] The solubility and strength of the base are important considerations; for instance, inorganic bases can sometimes lead to heterogeneous mixtures, affecting reaction kinetics.[1]

Q5: Can the amino and methanol groups on the pyridine ring interfere with the reaction?

A5: Yes, the free amino and hydroxyl groups can potentially coordinate to the palladium catalyst, which may inhibit its activity. In some cases, protection of these functional groups may be necessary to achieve optimal results. However, many modern catalyst systems exhibit high functional group tolerance.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or No Conversion of this compound

Potential Cause Troubleshooting Action
Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-formed catalyst for more consistent results.
Inappropriate BaseScreen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and dry.
Poor Solvent ChoiceTest different solvent systems. A mixture of an organic solvent (e.g., dioxane, DMF) and water is often effective.[4]
Low Reaction TemperatureGradually increase the reaction temperature in 10-20 °C increments.
Boronic Acid DecompositionUse fresh boronic acid or a more stable boronate ester.

Issue: Significant Formation of Homocoupled Byproduct

Potential Cause Troubleshooting Action
Oxygen in the ReactionThoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).
High Catalyst LoadingReduce the palladium catalyst loading.
Prolonged Reaction TimeMonitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Buchwald-Hartwig Amination

Issue: Low Yield of the Aminated Product

Potential Cause Troubleshooting Action
Weak BaseSwitch to a stronger base like NaOtBu or LiHMDS.[1]
Ineffective LigandScreen bulky, electron-rich phosphine ligands such as RuPhos or XPhos.[3]
Catalyst DeactivationEnsure the use of anhydrous and degassed solvents. Impurities in the amine can also poison the catalyst.[5]
Steric HindranceIf using a bulky amine, a more active catalyst system and higher temperatures may be required.

Issue: Hydrodehalogenation (Iodine replaced by Hydrogen)

Potential Cause Troubleshooting Action
Presence of WaterUse anhydrous solvents and ensure all glassware is thoroughly dried.
Certain BasesSome bases can promote this side reaction. Consider screening alternative bases.
High TemperatureOptimize the temperature; sometimes a lower temperature can minimize this side reaction.
Sonogashira Coupling

Issue: No Reaction or Incomplete Conversion

Potential Cause Troubleshooting Action
Inactive Copper Co-catalystUse a fresh source of CuI.
Inappropriate Amine BaseTriethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used. Ensure they are dry and of high purity.
Low TemperatureWhile some Sonogashira reactions proceed at room temperature, heating may be necessary for less reactive substrates.
Catalyst PoisoningEnsure the terminal alkyne is of high purity.

Issue: Formation of Glaser Coupling (Alkyne Homocoupling) Product

Potential Cause Troubleshooting Action
Oxygen ContaminationRigorously exclude oxygen from the reaction by using an inert atmosphere.[6]
High Copper LoadingReduce the amount of CuI co-catalyst.
Alternative ProtocolConsider using a copper-free Sonogashira protocol.[7]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Buchwald-Hartwig Amination Protocol
  • In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), a suitable ligand (e.g., RuPhos, 1.5-2 times the palladium loading), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress. Upon completion, cool the mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the residue by chromatography.

General Sonogashira Coupling Protocol
  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or heat as required, monitoring its progress.

  • Once complete, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Data Presentation

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

ParameterTypical RangeNotes
Pd Catalyst Loading1-5 mol%Higher loadings may be needed for challenging substrates.
LigandPPh₃, Buchwald ligandsLigand choice is crucial and substrate-dependent.
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Inorganic bases are common; ensure they are anhydrous.
SolventDioxane/H₂O, DMF/H₂O, TolueneA protic co-solvent is often beneficial.
Temperature70-110 °CHigher temperatures can increase reaction rates.
Boronic Acid Equiv.1.1 - 2.0An excess is generally used to drive the reaction to completion.

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Iodides

ParameterTypical RangeNotes
Pd Catalyst Loading1-3 mol%Pre-catalysts are often more efficient.[3]
LigandRuPhos, XPhos, BrettPhosBulky, electron-rich ligands are preferred.
BaseNaOtBu, LiHMDS, K₃PO₄Strong, non-nucleophilic bases are typically required.
SolventToluene, Dioxane, THFAnhydrous and degassed solvents are essential.
Temperature80-120 °CHigher temperatures are often necessary.
Amine Equiv.1.0 - 1.5A slight excess of the amine is common.

Table 3: Typical Reaction Conditions for Sonogashira Coupling of Aryl Iodides

ParameterTypical RangeNotes
Pd Catalyst Loading1-5 mol%Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common.
Cu(I) Co-catalyst1-10 mol%Can be omitted in copper-free protocols.
BaseEt₃N, DIPA, PiperidineAmine often serves as both base and solvent.
SolventTHF, DMF, TolueneCo-solvents can be used with the amine base.
TemperatureRoom Temp. - 80 °CAryl iodides are generally more reactive and may not require high heat.
Alkyne Equiv.1.0 - 2.0An excess is used to ensure full conversion of the aryl iodide.

Visualizations

Reaction_Optimization_Workflow cluster_start Initial Reaction Setup cluster_screening Parameter Screening cluster_optimization Optimization & Analysis cluster_outcome Outcome Start Define Substrates: This compound + Coupling Partner Catalyst Screen Catalysts (Pd Source + Ligand) Start->Catalyst Select initial conditions Base Screen Bases (e.g., K2CO3, NaOtBu) Catalyst->Base Solvent Screen Solvents (e.g., Dioxane, Toluene) Base->Solvent Temp Optimize Temperature & Concentration Solvent->Temp Analysis Analyze Results (TLC, LC-MS, NMR) Temp->Analysis Optimized Optimized Protocol Analysis->Optimized High Yield Troubleshoot Troubleshoot Analysis->Troubleshoot Low Yield/ Side Products Troubleshoot->Catalyst Re-screen

Caption: A general workflow for optimizing cross-coupling reactions.

Troubleshooting_Low_Conversion cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup Problem Low or No Conversion CheckCatalyst Verify Catalyst/Ligand Activity (Use fresh reagents/pre-catalyst) Problem->CheckCatalyst CheckBase Check Base (Strength, Solubility, Anhydrous) Problem->CheckBase InertAtmosphere Ensure Inert Atmosphere (Degas solvents) Problem->InertAtmosphere IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading IncreaseTemp Increase Temperature CheckBase->IncreaseTemp ChangeSolvent Change Solvent IncreaseTemp->ChangeSolvent ReagentPurity Verify Reagent Purity InertAtmosphere->ReagentPurity

Caption: A troubleshooting guide for low reaction conversion.

References

preventing deiodination of (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with (2-Amino-5-Iodopyridin-3-Yl)Methanol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent, identify, and resolve issues related to the deiodination of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a significant issue for this compound?

Deiodination is a chemical reaction that involves the cleavage of a carbon-iodine (C-I) bond, resulting in the removal of the iodine atom from a molecule.[1] For this compound, this process leads to the formation of (2-Amino-pyridin-3-yl)methanol as an impurity. This is a critical issue because the iodine atom is often the reactive site for subsequent reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira).[2][3] Loss of the iodine atom renders the starting material inert for these intended transformations, leading to lower yields and complex product mixtures. The C-I bond is the weakest of the carbon-halogen bonds, making iodinated compounds particularly susceptible to this degradation pathway.[1]

Q2: What are the primary causes of deiodination in iodinated pyridines?

Deiodination of this compound can be triggered by several factors:

  • Exposure to Light (Photochemical Deiodination): Aryl halides can undergo dehalogenation upon irradiation with light, particularly UV light. This process often proceeds through a radical chain reaction mechanism and can occur even under mild conditions.[4][5]

  • Reaction Conditions:

    • Palladium-Catalyzed Reactions: While essential for creating new bonds, the palladium catalyst itself can sometimes promote a side reaction where the C-I bond is cleaved and replaced by a hydrogen atom (hydrodehalogenation). This is a known side reaction in Suzuki, Heck, and other cross-coupling reactions.[6][7]

    • Reducing Agents: The presence of certain reducing agents, even mild ones, can facilitate the reductive cleavage of the C-I bond.[8]

    • Bases and Solvents: The choice of base and solvent can influence the rate of deiodination. Some basic conditions can promote degradation.[9][10]

  • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for C-I bond cleavage, accelerating decomposition.

  • pH: The stability of the compound can be pH-dependent. Highly acidic or alkaline conditions can promote degradation pathways, including deiodination.[10][11]

Q3: How should I properly store this compound to ensure its stability?

To minimize the risk of deiodination during storage, follow these recommendations:

  • Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to block light exposure.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative or radical-initiated degradation pathways.

  • Control Temperature: Store at refrigerated temperatures (2-8 °C) to slow down potential degradation processes.

  • Avoid Contaminants: Ensure the storage container is clean and free from any potential catalysts or reagents that could promote deiodination.

Q4: How can I detect and quantify the level of deiodination?

Several analytical techniques can be employed to identify and measure the deiodinated impurity, (2-Amino-pyridin-3-yl)methanol, alongside the parent compound.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and effective methods. A reversed-phase (RP-HPLC) method can typically separate the more polar deiodinated product from the parent iodinated compound. Quantification can be achieved using a UV detector.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass identification, confirming the presence of the deiodinated impurity by its molecular weight (124.14 g/mol ) compared to the parent compound (250.04 g/mol ).[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compounds are sufficiently volatile and thermally stable, GC-MS can also be used for separation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the deiodinated product. The characteristic signals for the aromatic protons will differ between the iodinated and deiodinated species, allowing for an estimation of the relative ratio of the two compounds in a mixture.

Troubleshooting Guides

Guide 1: Deiodination Occurring During Palladium-Catalyzed Cross-Coupling Reactions

Issue: Significant formation of the deiodinated side product, (2-Amino-pyridin-3-yl)methanol, is observed during a Suzuki, Sonogashira, or other Pd-catalyzed reaction.

Potential Cause Troubleshooting Steps & Recommendations
Catalyst System 1. Catalyst Choice: Use a pre-formed Pd(0) catalyst or a precatalyst that rapidly generates the active Pd(0) species. For N-containing heterocycles, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective in promoting the desired reaction over side reactions.[14] 2. Catalyst Loading: Use the lowest effective catalyst loading. Excess catalyst can sometimes lead to more side product formation.
Reaction Conditions 1. Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. The C-I bond is more prone to cleavage at elevated temperatures.[2] 2. Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Prolonged reaction times can increase the extent of deiodination.
Reagents 1. Base Selection: The choice of base is critical. Weaker bases (e.g., K₂CO₃, K₃PO₄) are often preferred over very strong bases (e.g., alkoxides) which can promote hydrodehalogenation. The N-H group on the pyridine ring can also interact with the catalyst; consider if N-protection is a viable strategy.[14] 2. Solvent Purity: Ensure solvents are thoroughly degassed before use to remove oxygen, which can damage the catalyst and lead to side reactions.[15]
Work-up Procedure Quench the reaction appropriately and proceed with purification promptly to avoid post-reaction degradation.
Guide 2: Deiodination Detected in Stored Material

Issue: Analytical testing (e.g., HPLC) of a stored batch of this compound shows the presence of the deiodinated impurity.

Potential Cause Troubleshooting Steps & Recommendations
Light Exposure 1. Review Storage: Confirm that the material has been consistently stored in a light-proof container (e.g., amber vial). 2. Implement Controls: If not already in place, transfer the material to appropriate light-blocking containers for all future storage. Conduct all weighing and handling under subdued light.[16][17]
Temperature Fluctuations 1. Check Storage Conditions: Verify that the material was stored at the recommended refrigerated temperature without significant excursions to higher temperatures. 2. Ensure Cold Chain: Maintain a consistent cold chain during transport and handling.
Atmosphere Exposure 1. Purge with Inert Gas: Before sealing the container for long-term storage, flush the headspace with an inert gas like argon or nitrogen. 2. Use Appropriate Sealing: Ensure the container cap provides an airtight seal.

Data Presentation

Table 1: Carbon-Halogen Bond Dissociation Energies

This table illustrates the relative weakness of the Carbon-Iodine bond compared to other carbon-halogen bonds, which underlies its higher susceptibility to cleavage.[1]

BondBond Dissociation Energy (kJ/mol)Relative Reactivity
H₃C−F452Lowest
H₃C−Cl351Low
H₃C−Br293Moderate
H₃C−I 234 Highest

Table 2: Comparison of Palladium Catalysts for Selective Coupling of Iodopyridines

The choice of catalyst, ligand, and conditions is crucial for maximizing yield and minimizing side reactions like deiodination. Milder conditions are generally favored.[2]

Catalyst PrecursorLigandBaseSolventTemp (°C)Notes on Preventing Deiodination
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100Highly active catalyst; allows for lower catalyst loading and potentially shorter reaction times.
PdCl₂(dppf)dppfCs₂CO₃DMF90Effective for a broad range of substrates; lower temperature than some systems can be beneficial.
Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane/H₂O80-90A classic catalyst; operate at the lower end of the temperature range to disfavor deiodination.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol provides a generalized method for performing a Suzuki-Miyaura coupling reaction with this compound, incorporating best practices to reduce the risk of deiodination.[2]

  • Reagent Preparation:

    • Degas all solvents (e.g., Dioxane, Toluene, water) by sparging with argon or nitrogen for at least 30 minutes prior to use.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the selected base (e.g., K₂CO₃, 2.0-3.0 eq.), and the palladium catalyst system (e.g., Pd(OAc)₂ + SPhos, 1-3 mol%).

    • Seal the flask, then evacuate and backfill with the inert gas three times.

  • Reaction Execution:

    • Add the degassed solvent(s) via syringe.

    • Heat the reaction mixture to the lowest effective temperature (e.g., 80-90 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product promptly via column chromatography.

Protocol 2: RP-HPLC Method for Quantifying Deiodination

This protocol outlines a standard approach for developing an HPLC method to separate and quantify this compound from its deiodinated analog.[12]

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid.

    • Run a linear gradient (e.g., 5% B to 95% B over 20 minutes) to elute both compounds. The more polar deiodinated compound will elute earlier than the parent compound.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the material in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a known concentration (e.g., 0.1 mg/mL).

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • Identify the peaks corresponding to the parent and the deiodinated impurity based on retention time (confirmation by LC-MS is recommended).

    • Calculate the percentage of the deiodinated impurity based on the relative peak areas.

Visualizations

Deiodination_Pathways Common Deiodination Pathways cluster_0 Triggers A This compound B Deiodinated Product A->B Deiodination Light Light (UV) Light->A Photochemical Radical Reaction Heat Heat Heat->A Thermal Cleavage Reagents Reducing Agents / Catalyst Systems Reagents->A Reductive Cleavage / Hydrodehalogenation

Caption: Key triggers leading to the deiodination of the target compound.

Suzuki_Troubleshooting_Workflow Workflow for Troubleshooting Deiodination in Suzuki Coupling Start Deiodination > 5% in Suzuki Reaction? Temp Lower Reaction Temperature (e.g., from 100°C to 80°C) Start->Temp Yes Time Reduce Reaction Time (Monitor closely) Temp->Time Base Switch to Milder Base (e.g., K3PO4 or K2CO3) Time->Base Ligand Optimize Ligand (e.g., use SPhos, XPhos) Base->Ligand Check Re-analyze Product Ligand->Check Success Deiodination Mitigated Check->Success Deiodination < 5% Fail Problem Persists: Consider N-Protection or Alternative Coupling Check->Fail Deiodination > 5%

Caption: A logical workflow for addressing deiodination in Suzuki reactions.

References

troubleshooting Buchwald-Hartwig amination with (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Buchwald-Hartwig Amination

Topic: Troubleshooting Buchwald-Hartwig Amination with (2-Amino-5-Iodopyridin-3-Yl)Methanol

This guide provides detailed troubleshooting advice and frequently asked questions for researchers utilizing this compound in Buchwald-Hartwig amination reactions. The unique functionalities of this substrate—a pyridyl iodide, a primary amino group, and a primary alcohol—present specific challenges that are addressed below.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination with this compound particularly challenging?

A1: This substrate contains three potentially problematic functional groups that can interfere with the catalytic cycle:

  • Pyridyl Nitrogen: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. The use of specialized chelating or bulky electron-rich ligands is often required to mitigate this effect.[1]

  • 2-Amino Group: This free amine can act as a competing nucleophile, leading to self-coupling or oligomerization side products.[2]

  • Methanol Group (-CH2OH): The hydroxyl proton is acidic and can be deprotonated by the strong bases typically used in this reaction. The resulting alkoxide may interfere with the catalyst or lead to undesired side reactions. Protecting this group may be necessary.[3]

Q2: Is it necessary to protect the amino or alcohol functional groups on the substrate before the reaction?

A2: Protection is a common strategy to prevent side reactions and improve yields.

  • Alcohol Protection: Protecting the primary alcohol (e.g., as a silyl ether like TBDMS or a THP ether) is highly recommended to prevent the formation of an alkoxide under basic conditions, which can complicate the reaction.[3]

  • Amine Protection: If self-coupling is observed, protecting the 2-amino group (e.g., with a Boc or Pivaloyl group) can prevent it from competing with your desired amine nucleophile.

Q3: What are the most common side reactions observed with this substrate?

A3: The most frequently encountered side reactions include:

  • Hydrodehalogenation: The iodine atom is replaced by a hydrogen atom. This can be caused by β-hydride elimination from an intermediate palladium-amide complex.[4]

  • Self-Coupling/Polymerization: The 2-amino group of one substrate molecule attacks the aryl iodide of another.[2]

  • Catalyst Inhibition: The iodide anion generated during the reaction can precipitate the palladium complex, effectively removing it from the catalytic cycle.[5][6]

Q4: Which ligands are most suitable for the amination of this iodopyridine substrate?

A4: For electron-deficient heteroaryl halides like iodopyridines, bulky, electron-rich phosphine ligands are generally preferred. Screening different ligands is crucial.[7] Good starting points include monodentate biarylphosphine ligands like XPhos, RuPhos, and SPhos, or bidentate ligands like Xantphos, which are known to be effective for challenging substrates.[7][8][9] For primary amine nucleophiles, ligands like BrettPhos are specifically designed and can show high efficacy.[6]

Detailed Troubleshooting Guide

Problem 1: Low to No Conversion of Starting Material

Q: My reaction shows little to no consumption of the this compound starting material. What are the likely causes and solutions?

A: This is a common issue that can often be traced back to the catalyst, reagents, or reaction conditions.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.

    • Solution: Use a palladium pre-catalyst (e.g., XPhos Pd G3, BrettPhos Pd G3) to ensure consistent and efficient generation of the active catalyst.[3][10] If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand or amine can reduce it to Pd(0).[6]

  • Poor Ligand Choice: The ligand may not be suitable for stabilizing the catalyst or facilitating the reaction with a heteroaromatic substrate.

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[6][7] The electronic and steric properties of the ligand are critical for success with heteroaryl halides.[7]

  • Inappropriate Base: The base may be too weak to deprotonate the amine coupling partner or may be incompatible with the substrate.

    • Solution: For many amines, a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS is effective.[5] If your substrate is sensitive to these, consider a weaker base like Cs₂CO₃ or K₃PO₄, but you may need to increase the reaction temperature.[7][11]

  • Reagent Quality: The presence of oxygen or water can irreversibly deactivate the catalyst and phosphine ligands.

    • Solution: Use anhydrous and thoroughly degassed solvents.[7] Ensure the amine coupling partner is pure, as impurities can poison the catalyst.[7] All reaction setup should be performed under an inert atmosphere (Nitrogen or Argon).

  • Low Temperature: The reaction may have a high activation energy barrier.

    • Solution: Increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-110 °C.[5]

Problem 2: Significant Side Product Formation

Q: My reaction is producing a significant amount of hydrodehalogenated starting material and other unidentified byproducts. How can I improve selectivity?

A: Side product formation often points to an unstable catalytic intermediate or competing reaction pathways.

Potential Causes & Recommended Solutions:

  • Hydrodehalogenation: This side reaction can compete with reductive elimination.[4]

    • Solution: The choice of ligand can influence this pathway. Bidentate ligands are sometimes used to inhibit side reactions.[1] Lowering the reaction temperature after initial conversion has started may also help.

  • Substrate Degradation or Self-Coupling: The unprotected amino and hydroxyl groups can lead to a complex mixture of products.

    • Solution: Protect the primary alcohol and/or the 2-amino group as discussed in the FAQs. This is the most direct way to prevent their participation in undesired reactions.

  • Catalyst Inhibition by Iodide: The generated iodide can inhibit the palladium catalyst.[5][6]

    • Solution: Using toluene as a solvent can be beneficial due to the poor solubility of the resulting iodide salt.[6] Using bidentate ligands like BINAP or DPPF may also help prevent the formation of unreactive palladium iodide dimers.[4]

Key Parameter Optimization

Effective troubleshooting requires systematic optimization of reaction parameters. The tables below summarize key starting points for catalyst, ligand, base, and solvent selection.

Table 1: Recommended Catalyst & Ligand Combinations

Catalyst Source Ligand Suitability & Notes
Pd₂(dba)₃ XPhos, RuPhos, SPhos A common combination for generating Pd(0) in situ. Good for screening a variety of bulky monophosphine ligands effective for heteroaryl halides.[7][8]
Pd(OAc)₂ BrettPhos BrettPhos is specifically designed for coupling primary amines and shows good functional group tolerance.[6]
XPhos Pd G3 (Internal) Pre-catalysts offer reliable activation and are often more effective and reproducible than generating the catalyst in situ.[3][10]
[Pd(allyl)Cl]₂ t-BuXPhos An effective combination for coupling amines with aryl iodides.[12]

| Pd₂(dba)₃ | Xantphos | A versatile bidentate ligand that is often effective in challenging aminations.[9][13] |

Table 2: Base and Solvent Selection Guide

Base pKaH (approx.) Suitability & Notes Compatible Solvents
NaOtBu / KOtBu 19 Strong, non-nucleophilic bases. Widely used and highly effective but can be intolerant of sensitive functional groups.[5] Toluene, Dioxane, THF
LHMDS 26 Very strong, non-nucleophilic base. Can be effective when other bases fail and may offer better functional group tolerance in some cases.[6] Toluene, THF
Cs₂CO₃ 10 Weaker base, suitable for substrates with base-sensitive groups. Often requires higher reaction temperatures. Dioxane, Toluene, DMF

| K₃PO₄ | 12 | A moderately weak base that can be a good alternative to carbonates. | Dioxane, Toluene |

Visualizing Workflows and Challenges

Troubleshooting Workflow

TroubleshootingWorkflow Start Low / No Product Check_Catalyst 1. Catalyst System Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Start->Check_Conditions Check_Reagents 3. Reagent Quality Start->Check_Reagents Check_Substrate 4. Substrate Issues Start->Check_Substrate Sol_Catalyst_Pre Use Pre-catalyst (e.g., G3) Check_Catalyst->Sol_Catalyst_Pre Inactive? Sol_Catalyst_Ligand Screen Ligands (XPhos, BrettPhos, etc.) Check_Catalyst->Sol_Catalyst_Ligand Inactive? Sol_Conditions_Temp Increase Temperature (80 -> 120 °C) Check_Conditions->Sol_Conditions_Temp Suboptimal? Sol_Conditions_Base Change Base (e.g., NaOtBu -> LHMDS) Check_Conditions->Sol_Conditions_Base Suboptimal? Sol_Reagents_Degas Use Anhydrous & Degassed Solvent Check_Reagents->Sol_Reagents_Degas Impure? Sol_Substrate_Protect Protect -OH / -NH2 Groups Check_Substrate->Sol_Substrate_Protect Side Reactions?

Caption: A logical workflow for troubleshooting common Buchwald-Hartwig amination failures.

Substrate-Specific Challenges

SubstrateChallenges cluster_substrate This compound cluster_cycle Potential Interferences in Catalytic Cycle I Iodo (I) Pd Pd Catalyst I->Pd Oxidative Addition NH2 Amino (2-NH2) NH2->Pd Self-Coupling OH Methanol (-CH2OH) Base Base OH->Base Deprotonation -> Side Rxns Py Pyridyl-N Py->Pd Catalyst Poisoning

Caption: Potential interferences from the substrate's functional groups in the catalytic cycle.

Sample Experimental Protocol

This protocol is a general starting point for a small-scale screening reaction. All manipulations should be performed in a glovebox or using Schlenk techniques under an inert atmosphere.

Materials:

  • This compound (or protected derivative) (1.0 eq)

  • Amine coupling partner (1.2 - 1.5 eq)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%)

  • Base (e.g., NaOtBu) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene) (to achieve ~0.1 M concentration)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 1.0 eq), the palladium pre-catalyst (e.g., 0.004 mmol, 2 mol%), and the base (e.g., 0.4 mmol, 2.0 eq).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Through the septum, add the anhydrous, degassed solvent (e.g., 2.0 mL of toluene).

  • Add the amine coupling partner (e.g., 0.24 mmol, 1.2 eq) via syringe.

  • Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Stir the reaction for the intended duration (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

Technical Support Center: Managing Poor Solubility of (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of (2-Amino-5-Iodopyridin-3-Yl)Methanol in organic solvents during their experiments.

Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in my chosen organic solvent. What are the initial steps I should take?

A1: When encountering poor solubility, a systematic approach is recommended. Start by verifying the purity of your compound and the solvent. Ensure the solvent is anhydrous if required for your reaction. The initial and most straightforward troubleshooting steps involve physical modifications to the dissolution process. Gentle heating and agitation (stirring or sonication) can significantly increase the rate of dissolution. However, be cautious with heating as it can degrade thermally sensitive compounds; it is recommended to conduct a preliminary thermal stability test if unsure.

Q2: My compound is still not dissolving even with heating and stirring. What solvent-related strategies can I try?

A2: If basic dissolution techniques fail, the next step is to re-evaluate your choice of solvent. The principle of "like dissolves like" is a good starting point. This compound has both polar (amino, hydroxyl) and non-polar (iodinated pyridine ring) characteristics. Therefore, a single solvent may not be ideal. Consider the following strategies:

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities. Small-scale solubility tests in vials can help identify a more suitable solvent system.

  • Co-solvents: Using a mixture of solvents can be highly effective.[1] For this compound, a mixture of a polar protic solvent (like methanol or ethanol) with a less polar solvent (like dichloromethane or toluene) might provide the desired solubility. The more polar solvent can interact with the amino and hydroxyl groups, while the less polar solvent interacts with the pyridine ring.

Q3: Are there any chemical modifications I can make to improve the solubility of this compound?

A3: Yes, chemical modifications can be a powerful tool to enhance solubility. Given the presence of a basic amino group on the pyridine ring, pH adjustment is a key strategy.

  • pH Adjustment: The amino group can be protonated to form a salt. Acidic conditions will likely increase the solubility of this compound in polar protic solvents. You can try adding a small amount of a suitable acid (e.g., HCl, acetic acid) to your solvent system. The formation of a pyridinium salt will increase its polarity and favor dissolution in polar solvents.[2][3]

Q4: I have tried different solvents and pH adjustment, but the solubility is still not optimal for my experimental needs. What other techniques can I explore?

A4: For particularly challenging cases, more advanced techniques can be employed:

  • Solid Dispersion: Dispersing the compound in a solid, inert carrier can enhance its dissolution rate.[4] This is often achieved by dissolving both the compound and the carrier in a common solvent and then removing the solvent.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for solvent interaction, which can lead to a faster dissolution rate and potentially increased kinetic solubility.[1][5] Techniques like micronization can be used, although this may not increase the equilibrium solubility.[1][3]

Frequently Asked Questions (FAQs)

Q: What are the known physicochemical properties of this compound?

A: Key physicochemical properties are summarized in the table below. Understanding these can help in designing your experiments.

PropertyValueReference
Molecular Formula C₆H₇IN₂O[6][7][8]
Molecular Weight 250.04 g/mol [6][7][8]
Melting Point 170.8-174.6°C[6]
Appearance Solid[7]
Storage 2-8°C, protect from light[6][8]

Q: In which types of organic solvents is this compound expected to have better solubility?

A: Based on its chemical structure, which contains both hydrogen-bond donating (amino, hydroxyl) and accepting (amino, pyridine nitrogen) groups, as well as a larger, more polarizable iodinated aromatic ring, its solubility is expected to be as follows:

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighCan interact with the polar functional groups and the aromatic ring.
Polar Protic Methanol, EthanolModerate to HighCan form hydrogen bonds with the amino and hydroxyl groups. The related compound 2-Amino-5-iodopyridine is soluble in Methanol.[9]
Less Polar Dichloromethane, THFLow to ModerateMay interact with the iodinated pyridine ring, but less effectively with the polar groups.
Non-polar Hexane, TolueneVery LowLacks favorable interactions with the polar functional groups.

Q: Are there any safety precautions I should be aware of when handling this compound?

A: Yes, this compound is classified with the GHS07 pictogram, indicating it can be a skin sensitizer and cause skin irritation.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the material safety data sheet (MSDS) for detailed safety information.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To identify suitable organic solvents or co-solvent systems for this compound.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, THF, Toluene)

  • Small glass vials (e.g., 1-2 mL) with caps

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Heating block or water bath (optional)

Procedure:

  • Weigh approximately 1-2 mg of this compound into each labeled vial.

  • Add a small, measured volume (e.g., 0.1 mL) of a single solvent to the first vial.

  • Vortex the vial for 30-60 seconds. Observe for dissolution.

  • If the compound does not dissolve, incrementally add more solvent (e.g., in 0.1 mL aliquots) and vortex after each addition until the solid is fully dissolved or a maximum volume (e.g., 1 mL) is reached. Record the total volume of solvent added.

  • Repeat steps 2-4 for each solvent to be tested.

  • For co-solvent systems, start with the solvent in which the compound shows partial solubility and incrementally add the co-solvent.

  • If necessary, gentle heating (e.g., 40-50°C) can be applied to aid dissolution, but note any changes upon cooling as the compound may precipitate out.

Protocol 2: Solubility Enhancement by pH Adjustment

Objective: To increase the solubility of this compound in a polar protic solvent by acidification.

Materials:

  • This compound

  • A polar protic solvent (e.g., Methanol or Ethanol)

  • A dilute acidic solution (e.g., 1 M HCl in methanol or glacial acetic acid)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • pH indicator strips or a pH meter (if in an aqueous/alcoholic mixture)

Procedure:

  • Suspend a known amount of this compound in the chosen polar protic solvent.

  • While stirring, add the dilute acidic solution dropwise.

  • Monitor the dissolution of the solid.

  • Continue adding the acid until the solid is completely dissolved.

  • If using an aqueous/alcoholic mixture, periodically check the pH to ensure it is in the desired acidic range.

  • Note the amount of acid required for complete dissolution. Be aware that the change in pH may affect subsequent reactions or analyses.

Visualizations

TroubleshootingWorkflow start Poor Solubility of this compound verify Verify Compound Purity and Solvent Quality start->verify physical Apply Physical Methods: - Agitation (Stirring/Sonication) - Gentle Heating verify->physical dissolved1 Dissolved? physical->dissolved1 solvent Solvent Modification: - Solvent Screening - Use of Co-solvents dissolved1->solvent No success Proceed with Experiment dissolved1->success Yes dissolved2 Dissolved? solvent->dissolved2 chemical Chemical Modification: - pH Adjustment (Acidification) dissolved2->chemical No dissolved2->success Yes dissolved3 Dissolved? chemical->dissolved3 advanced Advanced Techniques: - Solid Dispersion - Particle Size Reduction dissolved3->advanced No dissolved3->success Yes advanced->success Partially/Fully Successful fail Consult Further or Re-evaluate Synthetic Route advanced->fail Unsuccessful

Caption: A troubleshooting workflow for addressing poor solubility.

Caption: Chemical structure and potential intermolecular interactions.

References

Technical Support Center: Scale-up Synthesis of (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of (2-Amino-5-Iodopyridin-3-Yl)Methanol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a multi-step process. The general approach begins with the functionalization of a pyridine ring, followed by the introduction of the amino and iodo groups, and finally, the reduction of a carbonyl group at the 3-position to the desired methanol. A common precursor is 2-aminopyridine, which can be selectively halogenated.[1][2] The synthesis of the key intermediate, 2-amino-5-iodopyridine, is often achieved through the direct iodination of 2-aminopyridine.[3]

Q2: What are the most common challenges encountered during the scale-up of this synthesis?

A2: The primary challenges in the scale-up synthesis of this compound include:

  • Regioselectivity: Controlling the position of the iodo and other functional groups on the pyridine ring.

  • Impurity Profile: Formation of byproducts such as di-iodinated species or products from side reactions.

  • Purification: Developing a scalable and efficient purification method to remove impurities.

  • Reduction Step: Ensuring the selective reduction of the carboxylic acid or ester at the 3-position without affecting the iodo and amino groups.

  • Safety: Handling potentially hazardous reagents like strong reducing agents at a larger scale.

Q3: How can I improve the regioselectivity of the iodination step?

A3: Achieving high regioselectivity in the iodination of 2-aminopyridine is crucial. Careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the iodinating agent is essential.[3] Using a less reactive iodinating agent or a two-step process involving bromination followed by an iodine-for-bromine exchange can also be effective strategies.

Q4: What are the typical impurities I should expect, and how can I minimize them?

A4: A common impurity is the formation of 2-amino-3,5-diiodopyridine.[1][2] To minimize this, a slow, controlled addition of the iodinating agent and maintaining a consistent temperature are recommended. In-process monitoring by techniques like HPLC can help in tracking the formation of impurities and optimizing the reaction conditions.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low Yield in Iodination Step Incomplete reaction.- Increase reaction time and/or temperature.- Ensure proper mixing.
Formation of byproducts.- Control the addition rate of the iodinating agent.- Optimize the stoichiometry of reagents.
Loss of product during workup.- Optimize extraction and isolation procedures.
Poor Regioselectivity Reaction conditions are too harsh.- Lower the reaction temperature.- Use a milder iodinating agent.
Incomplete Reduction of Carboxylic Acid/Ester Insufficient reducing agent.- Increase the equivalents of the reducing agent (e.g., LiAlH₄).
Low reactivity of the reducing agent.- Consider a more potent reducing agent if using a milder one like NaBH₄.
Reaction time is too short.- Extend the reaction time and monitor by TLC or LC-MS.
Dehalogenation during Reduction Reducing agent is too harsh.- Lower the reaction temperature.- Consider a less aggressive reducing agent or a selective one.
Difficult Purification of Final Product Presence of closely related impurities.- Optimize recrystallization solvent system.- Employ column chromatography with a suitable solvent gradient.
Product is unstable.- Handle the product under an inert atmosphere if it is sensitive to air or moisture.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-iodopyridine

This protocol is adapted from a method for the direct iodination of 2-aminopyridine.[4]

Materials:

  • 2-Aminopyridine

  • Iodine

  • Hydrogen Peroxide

  • Water

  • Ice

Procedure:

  • Dissolve 2-aminopyridine in water in a suitable reaction vessel.

  • With stirring, add iodine to the solution in portions.

  • After the addition of iodine is complete, maintain the temperature and stir for a specified period.

  • Slowly add hydrogen peroxide to the reaction mixture.

  • Continue to stir and maintain the temperature for an additional period.

  • After the reaction is complete, heat the mixture to reflux for a short period.

  • Cool the reaction mixture and filter the precipitate.

  • Wash the filter cake with ice-cold water and dry to obtain 2-amino-5-iodopyridine.

Parameter Value
Molar ratio of 2-aminopyridine:iodine:hydrogen peroxide1 : 1-1.2 : 0.3-1.2
Mass ratio of 2-aminopyridine:water1 : 2-8
Temperature during iodine addition70-90 °C
Reaction time after iodine addition1-3 hours
Reaction time after hydrogen peroxide addition1-4 hours
Reflux time20-30 minutes
Protocol 2: Reduction of a Pyridine-3-carboxylate to a Pyridine-3-methanol (General Guidance)

Materials:

  • (2-Amino-5-Iodopyridin-3-Yl)carboxylate (e.g., methyl or ethyl ester)

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Sodium Sulfate (anhydrous)

  • Saturated aqueous solution of Sodium Bicarbonate

  • Water

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the (2-Amino-5-Iodopyridin-3-Yl)carboxylate in anhydrous THF.

  • Slowly add the solution of the ester to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF or diethyl ether.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Reduction and Purification 2-Aminopyridine 2-Aminopyridine Iodination Iodination 2-Aminopyridine->Iodination I₂, H₂O₂ 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine Iodination->2-Amino-5-iodopyridine Carboxylation/Esterification Carboxylation/Esterification 2-Amino-5-iodopyridine->Carboxylation/Esterification Ester_Intermediate (2-Amino-5-Iodopyridin-3-Yl)carboxylate Carboxylation/Esterification->Ester_Intermediate Reduction Reduction Ester_Intermediate->Reduction LiAlH₄, THF Crude_Product Crude this compound Reduction->Crude_Product Purification Purification Crude_Product->Purification Recrystallization or Chromatography Final_Product This compound Purification->Final_Product

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Significant Side Reactions? Low_Yield->Side_Reactions Purification_Loss Loss during Purification? Low_Yield->Purification_Loss Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Modify_Reagents Modify Reagents or Order of Addition Side_Reactions->Modify_Reagents Improve_Workup Improve Workup and Purification Protocol Purification_Loss->Improve_Workup

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

characterization of impurities in (2-Amino-5-Iodopyridin-3-Yl)Methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Amino-5-Iodopyridin-3-Yl)Methanol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and practical synthetic approach involves a two-step process. The first step is the iodination of 2-aminopyridine to yield 2-amino-5-iodopyridine. The second step involves the introduction of a hydroxymethyl group at the 3-position of the pyridine ring. This can be achieved through various methods, such as a formylation reaction followed by reduction.

Q2: What are the most likely impurities to be found in the synthesis of this compound?

Potential impurities can originate from starting materials, side reactions, and subsequent degradation. The most common impurities include:

  • Unreacted Starting Materials: 2-Aminopyridine and 2-Amino-5-iodopyridine.

  • Over-iodinated Species: 2-Amino-3,5-diiodopyridine is a likely byproduct of the iodination step.

  • Isomeric Impurities: Iodination at other positions of the pyridine ring, though less common, can occur.

  • Intermediate Impurities: If a formylation-reduction route is used for hydroxymethylation, the intermediate aldehyde, (2-Amino-5-iodo-3-formylpyridine), may be present if the reduction is incomplete.

  • Reagent-related Impurities: Residual iodinating agents or other reagents used in the synthesis.

Q3: Which analytical techniques are recommended for the characterization of impurities?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1] High-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying impurities.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the molecular weights of unknown impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for the structural elucidation of isolated impurities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities.[1]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low yield of 2-Amino-5-iodopyridine Incomplete iodination reaction.- Ensure the purity of the starting 2-aminopyridine.- Optimize the reaction temperature and time.- Use a fresh batch of iodinating reagent (e.g., N-Iodosuccinimide or Iodine/oxidizing agent).
Loss of product during workup.- Adjust the pH carefully during extraction to minimize the solubility of the product in the aqueous phase.- Use an appropriate solvent system for extraction and purification.
Presence of di-iodinated impurity Over-iodination of the starting material or product.- Reduce the stoichiometry of the iodinating agent.- Control the reaction temperature to prevent excessive reactivity.- Monitor the reaction progress closely using TLC or HPLC to stop the reaction at the optimal time.
Incomplete hydroxymethylation Insufficient reduction of the intermediate aldehyde.- Increase the equivalents of the reducing agent (e.g., Sodium Borohydride).- Extend the reaction time for the reduction step.- Ensure the reaction is performed under anhydrous conditions if a moisture-sensitive reducing agent is used.
Unexpected peaks in HPLC analysis Formation of unknown side products or degradation of the product.- Isolate the unknown impurity using preparative HPLC.- Characterize the structure of the impurity using LC-MS, NMR, and IR spectroscopy.- Review the reaction conditions (temperature, pH, exposure to light and air) to identify potential causes of degradation or side reactions.
Difficulty in purifying the final product Co-elution of impurities with the product.- Optimize the HPLC method by changing the mobile phase composition, gradient, or column chemistry.- Consider alternative purification techniques such as column chromatography with a different stationary phase or recrystallization from a suitable solvent system.

Data Presentation

Table 1: HPLC-MS Data of Potential Impurities

Impurity Name Likely Structure Molecular Weight ( g/mol ) Observed m/z [M+H]⁺ Typical Retention Time (min)
2-AminopyridineC₅H₆N₂94.1295.12.5
2-Amino-5-iodopyridineC₅H₅IN₂220.01221.05.8
2-Amino-3,5-diiodopyridineC₅H₄I₂N₂345.91346.98.2
(2-Amino-5-iodo-3-formylpyridine)C₆H₅IN₂O247.02248.06.5

Note: Retention times are hypothetical and will vary depending on the specific HPLC method used.

Experimental Protocols

1. Synthesis of 2-Amino-5-iodopyridine

This procedure is based on a general method for the iodination of aminopyridines.

  • Materials: 2-Aminopyridine, N-Iodosuccinimide (NIS), Acetonitrile.

  • Procedure:

    • Dissolve 2-aminopyridine (1 equivalent) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Synthesis of this compound (Proposed)

This proposed method involves formylation followed by reduction.

  • Step 2a: Formylation of 2-Amino-5-iodopyridine

    • Materials: 2-Amino-5-iodopyridine, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).

    • Procedure:

      • In a three-necked flask, cool DMF to 0°C.

      • Slowly add POCl₃ (3 equivalents) to the cooled DMF to form the Vilsmeier reagent.

      • Add a solution of 2-Amino-5-iodopyridine (1 equivalent) in DMF dropwise to the Vilsmeier reagent.

      • Heat the reaction mixture to 80-90°C and stir for 8-12 hours.

      • Cool the mixture and pour it onto crushed ice.

      • Neutralize with a sodium hydroxide solution to precipitate the crude aldehyde.

      • Filter the solid, wash with water, and dry.

  • Step 2b: Reduction to this compound

    • Materials: (2-Amino-5-iodo-3-formylpyridine), Sodium borohydride (NaBH₄), Methanol.

    • Procedure:

      • Dissolve the crude aldehyde from the previous step in methanol.

      • Cool the solution to 0°C.

      • Add sodium borohydride (1.5 equivalents) portion-wise.

      • Stir the reaction at room temperature for 2-4 hours.

      • Quench the reaction by the slow addition of water.

      • Remove the methanol under reduced pressure.

      • Extract the product with ethyl acetate.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

      • Purify by column chromatography or recrystallization.

3. HPLC Method for Impurity Profiling

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Synthesis_Pathway A 2-Aminopyridine B 2-Amino-5-iodopyridine A->B Iodination (e.g., NIS) C (2-Amino-5-iodo-3-formylpyridine) B->C Formylation (Vilsmeier-Haack) D This compound C->D Reduction (e.g., NaBH4)

Caption: Proposed synthesis pathway for this compound.

Impurity_Formation cluster_iodination Iodination Step cluster_hydroxymethylation Hydroxymethylation Step A 2-Aminopyridine B 2-Amino-5-iodopyridine (Desired Product) A->B Iodinating Agent Imp1 2-Amino-3,5-diiodopyridine (Over-iodination) A->Imp1 Excess Iodinating Agent B->Imp1 Further Iodination C 2-Amino-5-iodopyridine D (2-Amino-5-iodo-3-formylpyridine) (Intermediate) C->D Formylation E This compound (Final Product) D->E Reduction Imp2 Unreacted Aldehyde D->Imp2 Incomplete Reduction

Caption: Potential impurity formation pathways during synthesis.

Troubleshooting_Logic Start Low Purity of Final Product CheckHPLC Review HPLC Chromatogram Start->CheckHPLC KnownImpurity Known Impurity Peak? CheckHPLC->KnownImpurity Optimize Optimize Reaction Conditions (Stoichiometry, Temp, Time) KnownImpurity->Optimize Yes Isolate Isolate Unknown Peak (Prep-HPLC) KnownImpurity->Isolate No End Purity Improved Optimize->End Characterize Characterize Structure (LC-MS, NMR, IR) Isolate->Characterize IdentifySource Identify Source of Impurity (Side Reaction, Degradation) Characterize->IdentifySource Modify Modify Synthesis or Purification IdentifySource->Modify Modify->End

Caption: Logical workflow for troubleshooting low product purity.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (2-Amino-5-Iodopyridin-3-Yl)Methanol and Other Halopyridine Analogs in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Halogenated pyridines are pivotal starting materials for the synthesis of complex molecular architectures, primarily through transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of (2-Amino-5-Iodopyridin-3-Yl)Methanol with its corresponding bromo- and chloro-analogs in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented is supported by established chemical principles and extrapolated experimental data from closely related systems to inform substrate selection and reaction optimization.

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[1][2] This trend dictates that the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for heavier halogens.[2] Consequently, iodopyridines are the most reactive substrates, often enabling milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo and chloro counterparts.[2][3]

The presence of an amino group at the 2-position and a methanol group at the 3-position can influence the electronic properties of the pyridine ring and potentially coordinate with the metal catalyst, thereby affecting the reaction kinetics. However, the dominant factor in reactivity for cross-coupling remains the nature of the halogen at the 5-position.

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

The following tables summarize the expected reactivity and representative yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of (2-Amino-5-halopyridin-3-yl)methanol analogs. The data is compiled from studies on structurally similar aminohalopyridines and serves as a predictive guide.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Halopyridine SubstrateHalogenTypical Catalyst SystemTemp. (°C)Time (h)Approx. Yield (%)Notes
(2-Amino-5-iodo pyridin-3-yl)methanolIPd(PPh₃)₄, K₂CO₃80-904-1285-95High reactivity allows for milder conditions and shorter reaction times.
(2-Amino-5-bromo pyridin-3-yl)methanolBrPd(PPh₃)₄, K₃PO₄85-9512-1875-85Standard conditions for bromopyridines; higher temperatures and longer times may be needed compared to the iodo-analog.[4]
(2-Amino-5-chloro pyridin-3-yl)methanolClPd₂(dba)₃/XPhos, Cs₂CO₃100-11018-2460-75Requires more active catalyst systems and more forcing conditions due to the stronger C-Cl bond.

Table 2: Sonogashira Coupling with Phenylacetylene

Halopyridine SubstrateHalogenTypical Catalyst SystemTemp. (°C)Time (h)Approx. Yield (%)Notes
(2-Amino-5-iodo pyridin-3-yl)methanolIPdCl₂(PPh₃)₂, CuI, Et₃N25-502-680-95Highly efficient coupling, often proceeding at or near room temperature.
(2-Amino-5-bromo pyridin-3-yl)methanolBrPd(CF₃COO)₂, PPh₃, CuI, Et₃N80-1003-870-90Higher temperatures are generally required to achieve good conversion.[5]
(2-Amino-5-chloro pyridin-3-yl)methanolClPd(OAc)₂/SPhos, Cs₂CO₃100-12012-2440-60Challenging substrate; requires specialized ligands and higher temperatures.

Table 3: Buchwald-Hartwig Amination with Morpholine

Halopyridine SubstrateHalogenTypical Catalyst SystemTemp. (°C)Time (h)Approx. Yield (%)Notes
(2-Amino-5-iodo pyridin-3-yl)methanolIPd₂(dba)₃, BINAP, NaOtBu80-1006-1280-90Bidentate phosphine ligands are effective for the coupling of iodo-analogs.[6]
(2-Amino-5-bromo pyridin-3-yl)methanolBrPd(OAc)₂, Xantphos, Cs₂CO₃100-11012-2470-85Sterically hindered ligands and stronger bases are often employed.
(2-Amino-5-chloro pyridin-3-yl)methanolClPd₂(dba)₃, RuPhos, K₃PO₄110-13024-4850-70Requires highly active, electron-rich ligands to facilitate the challenging oxidative addition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for analogous halopyridines and can be adapted for the specific substrates discussed.

Experimental Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine the (2-Amino-5-halopyridin-3-yl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.5 eq).[4]

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen).[4]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Subsequently, add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[4]

  • Reaction: Stir the reaction mixture at the appropriate temperature (see Table 1). Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[4]

Experimental Protocol 2: Sonogashira Coupling

  • Reaction Setup: To a dry round-bottom flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and a copper(I) co-catalyst (e.g., CuI, 5.0 mol%).[7]

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.[7]

  • Reagent Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., DMF) and a base (e.g., Et₃N). Add the (2-Amino-5-halopyridin-3-yl)methanol (1.0 eq) and the terminal alkyne (1.2 eq).[7]

  • Reaction: Stir the mixture at the specified temperature (see Table 2) and monitor its progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Experimental Protocol 3: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the (2-Amino-5-halopyridin-3-yl)methanol (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃) to a dry Schlenk tube.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the appropriate temperature (see Table 3). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through celite. Concentrate the filtrate and purify the crude product via column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'B(OH)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Halopyridine, Coupling Partner, & Base Inert Establish Inert Atmosphere Reagents->Inert Catalyst Add Catalyst & Solvent Inert->Catalyst Heat Heat to Target Temperature Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction & Extract Monitor->Quench Dry Dry & Concentrate Organic Layer Quench->Dry Purify Purify by Chromatography Dry->Purify

Caption: A generalized experimental workflow for comparative cross-coupling reactions.

References

A Comparative Guide to Alternative Reagents for (2-Amino-5-Iodopyridin-3-Yl)Methanol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Reagents such as (2-Amino-5-Iodopyridin-3-Yl)Methanol are valuable building blocks for introducing the 2-aminopyridine motif, a privileged structure in numerous kinase inhibitors. This guide provides a comprehensive comparison of this compound with its bromo- and chloro-analogs—(2-Amino-5-bromopyridin-3-yl)methanol and (2-Amino-5-chloropyridin-3-yl)methanol—in the context of palladium-catalyzed cross-coupling reactions. This objective analysis, supported by experimental data and detailed protocols, will aid researchers in selecting the optimal reagent for their synthetic needs.

Reactivity and Performance in Cross-Coupling Reactions

The choice of the halogen atom on the pyridine ring significantly impacts the reactivity of the substrate in cross-coupling reactions. The generally accepted order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The following table summarizes the expected relative performance of the iodo-, bromo-, and chloro-substituted aminopyridine methanols in a typical Suzuki-Miyaura reaction with an arylboronic acid. While direct comparative studies on these exact substrates are limited, the data is extrapolated from studies on structurally similar aminohalopyridines.

ReagentHalogenRelative ReactivityExpected YieldTypical Reaction Conditions
This compoundIodoHighExcellentLower temperatures, shorter reaction times, milder catalyst systems (e.g., Pd(PPh₃)₄).
(2-Amino-5-bromopyridin-3-yl)methanolBromoMediumGood to ExcellentModerate temperatures, standard reaction times, may require more robust catalyst systems (e.g., Pd(dppf)Cl₂).
(2-Amino-5-chloropyridin-3-yl)methanolChloroLowModerate to GoodHigher temperatures, longer reaction times, requires specialized catalyst systems with electron-rich, bulky phosphine ligands (e.g., Buchwald ligands).
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial for the synthesis of many biologically active compounds. The reactivity trend of the halogenated substrates in this reaction mirrors that of the Suzuki-Miyaura coupling.

ReagentHalogenRelative ReactivityExpected YieldTypical Reaction Conditions
This compoundIodoHighExcellentMilder conditions, broader amine scope.
(2-Amino-5-bromopyridin-3-yl)methanolBromoMediumGood to ExcellentStandard conditions, generally good amine scope.
(2-Amino-5-chloropyridin-3-yl)methanolChloroLowModerate to GoodMore forcing conditions, often requires specialized ligands and stronger bases.

Experimental Protocols

The following are detailed, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These should serve as a starting point and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a dry Schlenk tube or microwave vial, add the aminohalopyridine methanol derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Degassing: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube, add the aminohalopyridine methanol derivative (1.0 equiv), the amine (1.1-1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or a Buchwald ligand, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv).

  • Degassing: The vessel is sealed, evacuated, and backfilled with an inert gas three times.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The 2-aminopyridine scaffold, readily synthesized using the discussed reagents, is a key pharmacophore in a multitude of kinase inhibitors. These inhibitors often target dysregulated signaling pathways in cancer. The diagram below illustrates a simplified, generalized kinase signaling pathway that is frequently targeted by drugs containing the 2-aminopyridine moiety, such as inhibitors of Janus Kinase (JAK), c-Met, and Epidermal Growth Factor Receptor (EGFR).[1][2][3]

Kinase_Signaling_Pathway Ligand Growth Factor (e.g., HGF, EGF) Receptor Receptor Tyrosine Kinase (e.g., c-Met, EGFR) Ligand->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation PI3K PI3K Receptor->PI3K Activation RAS RAS Receptor->RAS Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Translocation Nucleus->Proliferation Gene Expression Inhibitor 2-Aminopyridine-based Kinase Inhibitor Inhibitor->Receptor Inhibition Inhibitor->JAK Inhibition

Caption: Generalized kinase signaling pathway targeted by 2-aminopyridine-based inhibitors.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the synthesis and evaluation of a new chemical entity using one of the discussed aminopyridine building blocks.

Experimental_Workflow Start Select Aminohalopyridine Methanol Reagent Coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Kinase Assay (e.g., IC50 determination) Characterization->Screening Cellular Cell-Based Assays (Proliferation, Apoptosis) Screening->Cellular Lead Lead Compound Identification Cellular->Lead

Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors.

Conclusion

This compound offers the highest reactivity in palladium-catalyzed cross-coupling reactions, making it the preferred choice for syntheses where mild conditions and high yields are paramount. However, its bromo- and chloro-analogs represent more cost-effective alternatives, particularly for large-scale synthesis, provided that the reaction conditions are optimized to overcome their lower reactivity. The selection of the appropriate reagent will therefore depend on a balance of factors including desired reactivity, cost, and the specific requirements of the synthetic route. The 2-aminopyridine scaffold, accessible through these building blocks, remains a critical component in the development of targeted therapies for a range of diseases, underscoring the importance of these synthetic tools in modern drug discovery.

References

A Comparative Guide to the Structural Validation of (2-Amino-5-Iodopyridin-3-Yl)Methanol: Spotlight on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of analytical techniques for the structural validation of the novel compound (2-Amino-5-Iodopyridin-3-Yl)Methanol. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are crucial for preliminary characterization, single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement in the solid state.

Currently, no public X-ray crystallographic data for this compound is available. This guide, therefore, serves as a comprehensive framework for its complete structural elucidation, presenting a side-by-side comparison of the information provided by each technique.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated data from various analytical techniques for the structural validation of this compound.

Analytical Technique Information Provided Hypothetical Data for this compound Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry.Crystal system, space group, unit cell dimensions, atomic coordinates, and displacement parameters.Provides an unambiguous and complete molecular structure.Requires a single crystal of suitable size and quality; the solid-state structure may differ from the solution-state.
¹H NMR Spectroscopy Information about the number, environment, and connectivity of protons.Chemical shifts (δ) and coupling constants (J) for aromatic, methylene, hydroxyl, and amine protons.Excellent for determining the proton framework of a molecule in solution.Does not provide direct information on bond lengths, bond angles, or 3D spatial arrangement.
¹³C NMR Spectroscopy Information about the number and chemical environment of carbon atoms.Chemical shifts (δ) for each unique carbon atom in the pyridine ring, methanol substituent, and any other carbon-containing groups.Complements ¹H NMR by providing the carbon skeleton of the molecule.Lower sensitivity than ¹H NMR; quaternary carbons can be difficult to detect.
Mass Spectrometry (MS) The mass-to-charge ratio (m/z) of the molecule and its fragments, confirming molecular weight and elemental composition.A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the exact mass of C₆H₇IN₂O.Highly sensitive, provides accurate molecular weight and formula.Does not provide information on the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Characteristic absorption bands for N-H (amine), O-H (alcohol), C-N, C-O, and C-I bonds.Quick and simple method for identifying functional groups.Provides limited information on the overall molecular structure.

As specific experimental data for this compound is not widely published, the ¹H NMR data for the related compound 2-Amino-5-iodopyridine is presented for illustrative purposes: ¹H NMR (CDCl₃, δ): 8.21 (s, 1H), 7.62 (d, J = 8 Hz, 1H), 6.35 (d, J = 8 Hz, 1H), 4.51 (s, 2H).[1]

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: A single crystal of this compound suitable for X-ray diffraction is grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents and solvent systems should be screened to find the optimal conditions.

  • Crystal Mounting: A well-formed, single crystal with dimensions of approximately 0.1-0.3 mm is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (typically Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The resulting electron density map is used to build a molecular model. The model is then refined against the experimental data to obtain the final, accurate molecular structure.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of solid this compound is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the infrared spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the presence of specific functional groups.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of a novel compound like this compound, emphasizing the central role of X-ray crystallography.

G cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structural Validation cluster_conclusion Final Structure Confirmation synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir crystal_growth Crystal Growth purification->crystal_growth final_structure Unambiguous 3D Structure nmr->final_structure Suggests Structure ms->final_structure Suggests Structure ir->final_structure Suggests Structure xray Single-Crystal X-ray Crystallography crystal_growth->xray xray->final_structure Confirms Structure

References

A Comparative Guide to Palladium Catalysts for the Coupling of (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridyl scaffolds is a cornerstone in medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions offering a versatile and efficient methodology for this purpose.[1][2] (2-Amino-5-Iodopyridin-3-Yl)Methanol is a valuable building block, and the selection of an appropriate palladium catalyst is critical for the successful synthesis of its derivatives. This guide provides a comparative analysis of various palladium catalyst systems applicable to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this substrate, supported by experimental data from analogous systems.

The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] The choice of palladium precursor, ligand, base, and solvent system is crucial for optimizing reaction yields and selectivity.[3]

Comparative Performance of Palladium Catalysts

The following table summarizes the performance of common palladium catalyst systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions with iodopyridine substrates analogous to this compound. The data presented is compiled from studies on structurally similar compounds and serves as a predictive guide for catalyst selection.

Coupling Reaction Palladium Precursor Ligand Base Solvent Temp. (°C) Approx. Yield (%) Key Considerations
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100~90-98Highly active catalyst, suitable for a broad range of boronic acids.[3]
PdCl₂(dppf)dppfCs₂CO₃DMF90~88-96A reliable and versatile catalyst system.[3]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O90GoodA classic catalyst, often effective for simple couplings.[4]
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃NDMF55~72-99Copper co-catalyst (CuI) is often used to accelerate the reaction.[5]
Pd(OAc)₂-TBAF-RT-50Moderate to ExcellentCopper- and amine-free conditions are possible with certain bases.[6]
Pd/C-K₂CO₃H₂O80GoodHeterogeneous catalyst, offering easier product purification.
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene100HighEffective for coupling with a wide range of amines.[7]
[Pd(cinnamyl)Cl]₂BippyPhosK₃PO₄tAmylOH110HighBroad substrate scope, including challenging (hetero)aryl chlorides.[7]
Pd(OAc)₂RuPhosNaOtBuDioxane80Good to ExcellentHighly efficient for the amination of aryl and heteroaryl halides.[8]

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These are generalized procedures and may require optimization for the specific coupling partners of this compound.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1 equivalent), the corresponding boronic acid (1.2 equivalents), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • Add the base (e.g., K₃PO₄, 2 equivalents) and the solvent system (e.g., Toluene/H₂O, 4:1).

  • The reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[9]

General Procedure for Sonogashira Coupling
  • In a screw-cap vial, combine this compound (1 equivalent), the terminal alkyne (1.5 equivalents), palladium precursor (e.g., PdCl₂(PPh₃)₂, 0.5 mol%), and optionally a copper co-catalyst (e.g., CuI, 1 mol%).[5]

  • The vial is purged with an inert gas.

  • Add the solvent (e.g., DMF) and the base (e.g., Et₃N, 2 equivalents).

  • The mixture is stirred at the designated temperature (e.g., 55 °C) for several hours.[5]

  • After cooling, the mixture is partitioned between water and an organic solvent (e.g., pentane).[5]

  • The aqueous phase is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification of the final product is achieved through column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • A reaction tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • The tube is sealed, evacuated, and backfilled with argon.

  • Add a solution of this compound (1 equivalent) and the amine (1.2 equivalents) in an anhydrous solvent (e.g., toluene).

  • The reaction mixture is heated to the specified temperature (e.g., 100 °C) until the starting material is consumed (monitored by GC or LC-MS).

  • After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is purified by flash column chromatography to yield the desired arylated amine.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling experiment.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reaction Vessel with This compound, Coupling Partner, Catalyst, Ligand, and Base inert Evacuate and Backfill with Inert Gas (Ar or N2) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS, GC) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify end Characterize Product (NMR, MS, etc.) purify->end

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the fundamental catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R-Pd(II)-I L_n (Ar = (2-Amino-3-hydroxymethyl)-5-pyridyl) pd0->pd_complex R-I transmetalation Transmetalation pd_intermediate R-Pd(II)-R' L_n pd_complex->pd_intermediate R'-B(OR)₂ + Base organoborane R'-B(OR)₂ base Base (e.g., K₃PO₄) pd_intermediate->pd0 reductive_elimination Reductive Elimination product R-R' (Coupled Product) reductive_elimination->product

References

A Comparative Analysis of the Potential Biological Activities of (2-Amino-5-Iodopyridin-3-Yl)Methanol and its Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a foundational structure in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2][3] Its derivatives are particularly prominent as kinase inhibitors, where the 2-amino group often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[4][5] This guide provides a comparative overview of the potential biological activities of two closely related analogs: (2-Amino-5-Iodopyridin-3-Yl)Methanol and (2-Amino-5-Bromopyridin-3-Yl)Methanol. Due to a lack of direct experimental data for these specific compounds in publicly available literature, this comparison is based on established structure-activity relationships (SAR) of analogous 2-amino-5-halopyridine derivatives.

Inferred Biological Activity and Structure-Activity Relationship (SAR) Insights

Based on the extensive research into 2-aminopyridine derivatives, the primary anticipated biological activity for both the iodo and bromo analogs is the inhibition of protein kinases.[4][5] The core 2-aminopyridine moiety is a well-established pharmacophore for kinase binding.[5]

The nature of the halogen at the 5-position is a critical determinant of a compound's synthetic utility and can influence its biological activity. The carbon-bromine bond is generally more reactive than the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, which are frequently used to synthesize libraries of candidate kinase inhibitors by adding various substituents at this position.[4][5] This difference in reactivity can be a key consideration in the design and synthesis of more complex derivatives for biological screening.

From a biological standpoint, the larger size and greater polarizability of iodine compared to bromine can lead to different interactions within a protein's binding pocket. In some cases, a larger halogen can enhance binding affinity through favorable hydrophobic or halogen bonding interactions. However, without specific experimental data, it is difficult to predict which analog would be a more potent inhibitor of a given kinase.

The methanol group at the 3-position provides a hydrogen bond donor and acceptor, which could potentially interact with amino acid residues in the active site of a target protein, thereby influencing binding affinity and selectivity.

Comparative Biological Activity of Related 2-Amino-5-Halopyridine Derivatives

To provide a tangible, albeit indirect, comparison, the following table summarizes the reported biological activities of various 2-amino-5-bromopyridine derivatives that have been evaluated as kinase inhibitors. No direct biological data was found for this compound or its close analogs in the available literature.

Compound IDStructureTarget KinaseIC50 (nM)Reference
Pexidartinib A complex derivative of 2-amino-5-bromopyridineCSF1R20[4]
Compound 26 A derivative of 2-amino-5-bromo-4-methylpyridineVRK1150[6]

This table is intended to be illustrative of the potential activity of the 2-amino-5-halopyridine scaffold and does not contain data for the specific compounds that are the subject of this guide due to a lack of available information.

Experimental Protocols: Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro kinase inhibitory activity of a compound, based on commonly used methods for evaluating 2-aminopyridine derivatives.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Test compounds (e.g., this compound, (2-Amino-5-Bromopyridin-3-Yl)Methanol) dissolved in DMSO.

  • Recombinant protein kinase.

  • Kinase substrate (peptide or protein).

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • 96-well or 384-well assay plates.

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Plate reader (luminometer or fluorescence reader).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of the assay plate. Include wells with DMSO only as a negative control and wells with a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the assay buffer.

    • Initiate the kinase reaction by adding the kinase/substrate master mix to each well.

    • Add ATP to each well to start the phosphorylation reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that depletes the remaining ATP).

    • Add the detection reagent that measures the amount of ADP produced (for ADP-Glo™) or the amount of phosphorylated substrate (for Z'-LYTE™).

    • Incubate as required by the detection kit.

  • Data Analysis:

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Plate_Prep Assay Plate Preparation Compound_Prep->Plate_Prep Reaction_Start Add Master Mix & ATP to Plate Plate_Prep->Reaction_Start Master_Mix Prepare Kinase/ Substrate Mix Master_Mix->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection_Reagent Add Detection Reagent Reaction_Stop->Detection_Reagent Read_Plate Measure Signal Detection_Reagent->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Potential Signaling Pathway Involvement

Given that 2-aminopyridine derivatives are potent kinase inhibitors, they are likely to interfere with various cellular signaling pathways that are regulated by kinases. A common target class for such inhibitors is the receptor tyrosine kinase (RTK) family, which plays a critical role in cell proliferation, differentiation, and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor (2-Amino-5-halopyridin-3-yl)Methanol Analog Inhibitor->RTK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified receptor tyrosine kinase (RTK) signaling pathway.

Conclusion

While direct experimental evidence for the biological activity of this compound and its bromo analog is currently unavailable, the extensive literature on related 2-amino-5-halopyridine derivatives strongly suggests their potential as kinase inhibitors. The choice between the iodo and bromo analog in a drug discovery program would likely be guided by a combination of synthetic accessibility for further derivatization and the specific steric and electronic requirements of the target kinase's ATP-binding pocket. Ultimately, the synthesis and comprehensive biological evaluation of both compounds are necessary to elucidate their precise activities and therapeutic potential.

References

Navigating the Synthesis of (2-Amino-5-Iodopyridin-3-Yl)Methanol: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to (2-Amino-5-Iodopyridin-3-Yl)Methanol, a valuable building block in medicinal chemistry. By examining the cost-effectiveness of pathways starting from either 2-Aminonicotinic Acid or 2-Aminopyridine, this document aims to inform strategic decisions in the procurement and synthesis of this important compound.

The synthesis of this compound can be approached from different starting materials, each presenting a unique set of advantages and disadvantages in terms of cost, yield, and procedural complexity. This analysis focuses on two prominent routes: one beginning with the functionalized pyridine ring of 2-aminonicotinic acid, and the other commencing with the more basic scaffold of 2-aminopyridine.

Comparative Analysis of Synthetic Routes

The two synthetic pathways are broken down into their constituent steps, with an evaluation of reagent costs and achievable yields. The prices for chemicals are based on currently available bulk pricing and may be subject to variation.

Table 1: Cost and Yield Comparison of Synthesis Routes

ParameterRoute 1: From 2-Aminonicotinic AcidRoute 2: From 2-Aminopyridine
Starting Material 2-Aminonicotinic Acid2-Aminopyridine
Key Intermediates Methyl 2-aminonicotinate, Methyl 2-amino-5-iodonicotinate2-Amino-5-iodopyridine, 2-Amino-5-iodopyridine-3-carbaldehyde
Overall Estimated Yield ~70-80%~65-75%
Estimated Cost of Starting Material (per mole) ~$25 - $70~$7 - $10
Estimated Reagent & Solvent Cost (per mole of product) ~$250 - $350~$150 - $250
Estimated Total Cost (per gram of product) ~$20 - $30~$15 - $25
Process Safety & Scalability Requires handling of LiAlH₄, a pyrophoric reagent.Involves the use of POCl₃, a corrosive and water-reactive reagent.
Environmental Impact Generates aluminum salts as waste.Can generate phosphorus-containing waste.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: Synthesis from 2-Aminonicotinic Acid

This route involves an initial esterification, followed by iodination and subsequent reduction.

Step 1: Esterification of 2-Aminonicotinic Acid to Methyl 2-aminonicotinate

To a suspension of 2-aminonicotinic acid (1.0 eq) in methanol, concentrated sulfuric acid (catalytic amount) is slowly added at 0°C. The mixture is then heated to reflux for 4-6 hours. After cooling, the reaction is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 2-aminonicotinate as a solid. A yield of 93% has been reported for this procedure.[1]

Step 2: Iodination of Methyl 2-aminonicotinate to Methyl 2-amino-5-iodonicotinate

Methyl 2-aminonicotinate (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). N-Iodosuccinimide (NIS) (1.1 eq) is then added portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours. Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate and extracted with ethyl acetate. The organic phase is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to afford methyl 2-amino-5-iodonicotinate.

Step 3: Reduction of Methyl 2-amino-5-iodonicotinate to this compound

To a stirred solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of methyl 2-amino-5-iodonicotinate (1.0 eq) in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to give this compound.

Route 2: Synthesis from 2-Aminopyridine

This pathway proceeds via direct iodination of the pyridine ring, followed by formylation and reduction.

Step 1: Iodination of 2-Aminopyridine to 2-Amino-5-iodopyridine

2-Aminopyridine (1.0 eq) is dissolved in water. To this solution, iodine (1.0-1.2 eq) is added in portions with stirring. The temperature is maintained, and the mixture is stirred for 1-3 hours. Subsequently, hydrogen peroxide (30% solution, 0.3-1.2 eq) is added dropwise, and the mixture is heated to reflux for 20-30 minutes. After cooling, the precipitated solid is filtered, washed with ice water, and dried to give 2-amino-5-iodopyridine. This method has been reported to yield up to 95%.[2][3]

Step 2: Formylation of 2-Amino-5-iodopyridine to 2-Amino-5-iodopyridine-3-carbaldehyde

This transformation can be achieved via the Vilsmeier-Haack reaction. To a solution of 2-amino-5-iodopyridine (1.0 eq) in anhydrous DMF at 0°C, phosphorus oxychloride (POCl₃) (1.5-2.0 eq) is added dropwise. The reaction mixture is then heated to 80-100°C for several hours. After cooling, the mixture is poured onto crushed ice and neutralized with a base such as sodium hydroxide. The resulting precipitate is filtered, washed with water, and dried to yield 2-amino-5-iodopyridine-3-carbaldehyde.

Step 3: Reduction of 2-Amino-5-iodopyridine-3-carbaldehyde to this compound

To a solution of 2-amino-5-iodopyridine-3-carbaldehyde (1.0 eq) in methanol or ethanol at 0°C, sodium borohydride (NaBH₄) (1.5-2.0 eq) is added in portions. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

Visualizing the Synthesis Pathways

The logical flow of each synthetic route is depicted in the diagrams below.

Route1 A 2-Aminonicotinic Acid B Methyl 2-aminonicotinate A->B Esterification (MeOH, H₂SO₄) Yield: ~93% C Methyl 2-amino-5-iodonicotinate B->C Iodination (NIS, DMF) D This compound C->D Reduction (LiAlH₄, THF)

Diagram 1: Synthesis Route starting from 2-Aminonicotinic Acid.

Route2 A 2-Aminopyridine B 2-Amino-5-iodopyridine A->B Iodination (I₂, H₂O₂, H₂O) Yield: up to 95% C 2-Amino-5-iodopyridine-3-carbaldehyde B->C Formylation (Vilsmeier-Haack) D This compound C->D Reduction (NaBH₄, MeOH)

Diagram 2: Synthesis Route starting from 2-Aminopyridine.

Conclusion

Both synthetic routes offer viable pathways to this compound.

  • Route 1 , starting from 2-aminonicotinic acid, involves a straightforward sequence of well-established reactions. While the starting material is more expensive, the potential for high overall yield may offset this initial cost. The primary safety concern is the use of the highly reactive and pyrophoric reducing agent, lithium aluminum hydride.

  • Route 2 , commencing with the more economical 2-aminopyridine, presents a potentially more cost-effective option. The direct iodination of 2-aminopyridine is efficient and uses relatively inexpensive reagents.[2][3] However, the subsequent formylation step via the Vilsmeier-Haack reaction introduces corrosive and water-sensitive reagents, which may require more stringent handling procedures.

The choice between these two routes will ultimately depend on a laboratory's or production facility's specific constraints, including budget, available equipment, and safety protocols. For large-scale synthesis, the lower cost of the starting material in Route 2 is a significant advantage, provided the formylation and subsequent reduction steps can be optimized for high yield and safety. For smaller-scale research and development where the cost of starting materials is less critical, the potentially more predictable and higher-yielding later steps of Route 1 may be preferable.

References

Spectroscopic Comparison of (2-Amino-5-Iodopyridin-3-Yl)Methanol and Its Halogenated Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of novel compounds is paramount for structure elucidation and quality control. This guide provides a comparative analysis of the spectroscopic properties of (2-Amino-5-Iodopyridin-3-Yl)Methanol and its chloro and bromo analogues, offering a baseline for the characterization of this class of substituted pyridines.

Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide presents a predictive analysis based on the known spectroscopic data of its constituent parts and closely related analogues. The provided data tables are based on typical chemical shifts and fragmentation patterns observed for similar structures and should be used as a reference for experimental verification.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and its derivatives. These values are estimations derived from analogous compounds and foundational spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

CompoundH-4 (s)H-6 (s)-CH₂OH (s)-NH₂ (s)-OH (t)
(2-Amino-5-chloropyridin-3-yl)methanol~7.8 ppm~8.1 ppm~4.5 ppm~6.0 ppm~5.5 ppm
(2-Amino-5-bromopyridin-3-yl)methanol~7.9 ppm~8.2 ppm~4.5 ppm~6.1 ppm~5.5 ppm
This compound~8.0 ppm~8.3 ppm~4.5 ppm~6.2 ppm~5.5 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

CompoundC-2C-3C-4C-5C-6-CH₂OH
(2-Amino-5-chloropyridin-3-yl)methanol~158 ppm~125 ppm~138 ppm~115 ppm~145 ppm~60 ppm
(2-Amino-5-bromopyridin-3-yl)methanol~158 ppm~126 ppm~141 ppm~105 ppm~148 ppm~60 ppm
This compound~158 ppm~127 ppm~147 ppm~85 ppm~152 ppm~60 ppm

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional Group(2-Amino-5-chloropyridin-3-yl)methanol(2-Amino-5-bromopyridin-3-yl)methanolThis compound
O-H Stretch (Alcohol)3300-3400 (broad)3300-3400 (broad)3300-3400 (broad)
N-H Stretch (Amine)3100-3300 (two bands)3100-3300 (two bands)3100-3300 (two bands)
C-H Stretch (Aromatic)3000-31003000-31003000-3100
C=C, C=N Stretch (Ring)1550-16501550-16501550-1650
C-O Stretch (Primary Alcohol)1000-10501000-10501000-1050
C-Cl Stretch~700--
C-Br Stretch-~600-
C-I Stretch--~500

Table 4: Predicted Mass Spectrometry (EI) Fragmentation

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
(2-Amino-5-chloropyridin-3-yl)methanol[M]⁺, [M+2]⁺ (3:1 ratio)[M-H]⁺, [M-OH]⁺, [M-CH₂OH]⁺, [M-Cl]⁺
(2-Amino-5-bromopyridin-3-yl)methanol[M]⁺, [M+2]⁺ (1:1 ratio)[M-H]⁺, [M-OH]⁺, [M-CH₂OH]⁺, [M-Br]⁺
This compound[M]⁺[M-H]⁺, [M-OH]⁺, [M-CH₂OH]⁺, [M-I]⁺

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible results. Below are standard protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique often used with LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of (2-Amino-5-halopyridin-3-yl)methanol Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the synthesis and spectroscopic characterization of novel compounds.

Assessing the Purity of Synthesized (2-Amino-5-Iodopyridin-3-Yl)Methanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive overview of assessing the purity of (2-Amino-5-Iodopyridin-3-Yl)Methanol, a key building block in the synthesis of various pharmaceutical compounds. We will delve into a detailed High-Performance Liquid Chromatography (HPLC) method and compare its performance with other analytical techniques, supported by experimental protocols and data interpretation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] A well-developed HPLC method can effectively separate the main compound from its potential process-related impurities and degradation products.

Potential Impurities:

Based on common synthetic routes for substituted pyridines, potential impurities in a sample of this compound may include:

  • Starting Materials: 2-Aminopyridine, 2-Amino-5-iodopyridine.[2][3][4]

  • Intermediates: 2-Amino-5-bromopyridine (if applicable to the synthetic route).[5]

  • By-products: Di-substituted pyridines (e.g., 2-Amino-3,5-diiodopyridine), regioisomers, or products of over-oxidation or reduction.[5]

  • Degradation Products: Compounds formed due to instability in the presence of light, heat, or reactive agents.

Proposed HPLC Method:

The following is a robust starting point for an HPLC method for the purity analysis of this compound, based on methods for similar aminopyridine derivatives.[6][7][8]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for separating polar and non-polar impurities.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water (v/v), pH adjusted to 3.0.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with a wide range of polarities.

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 50 50
    25 20 80
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 254 nm is a good starting point, as aromatic and conjugated systems typically absorb at this wavelength. A photodiode array (PDA) detector can be used to identify the optimal wavelength and check for peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

CompoundRetention Time (min) (Hypothetical)Area (%) (Example)
2-Aminopyridine3.50.1
This compound 12.2 99.5
Unknown Impurity 115.80.2
Unknown Impurity 218.10.2

Comparative Analysis of Purity Assessment Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific applications.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative, robust, widely available.[1]Requires method development, may not detect non-UV active impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis of MS.Provides molecular weight information for impurity identification, highly sensitive and specific.[9][10]Higher cost and complexity compared to HPLC-UV.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Excellent for analyzing residual solvents and volatile impurities.[1]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
UV-Visible Spectroscopy Measures the absorption of UV-Vis light by the sample.Fast, simple, and can provide a preliminary assessment of purity by comparing the spectrum to a reference standard.[9][11]Low specificity, not suitable for separating and quantifying individual impurities in a mixture.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation, providing information about functional groups.Confirms the identity of the main compound and can detect impurities with different functional groups.Not a quantitative technique for purity assessment and has low sensitivity for minor components.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can determine the absolute purity of highly pure, crystalline substances without the need for a reference standard.[12]Requires the compound to be crystalline and thermally stable during melting, and its purity should generally be above 98.5%.[12]

Visualizing the Workflow

A logical workflow is essential for a systematic approach to purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_assessment Purity Assessment cluster_data_analysis Data Analysis & Reporting Synthesized_Product Synthesized This compound Initial_Characterization Initial Characterization (e.g., NMR, IR) Synthesized_Product->Initial_Characterization Identity Confirmation HPLC_Analysis Primary Purity Assay (HPLC-UV) Initial_Characterization->HPLC_Analysis Purity Check Alternative_Methods Complementary/Alternative Methods HPLC_Analysis->Alternative_Methods Orthogonal Verification Purity_Calculation Purity Calculation (% Area) HPLC_Analysis->Purity_Calculation Final_Report Final Purity Report Alternative_Methods->Final_Report Impurity_Profiling Impurity Identification (LC-MS if necessary) Purity_Calculation->Impurity_Profiling If impurities > threshold Purity_Calculation->Final_Report Impurity_Profiling->Final_Report Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Inhibitor Kinase Inhibitor (Derived from Compound) Inhibitor->Kinase_B Inhibits

References

Mechanistic Insights into Reactions of (2-Amino-5-Iodopyridin-3-Yl)Methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Amino-5-Iodopyridin-3-Yl)Methanol is a versatile substituted pyridine derivative with significant potential in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. Its trifunctional nature, featuring an amino group, an iodo substituent, and a hydroxymethyl group, allows for a diverse range of chemical transformations. This guide provides a comparative overview of the mechanistic aspects of common palladium-catalyzed cross-coupling reactions involving this scaffold, supported by experimental data from analogous systems.

Overview of Reactivity

The primary reactive center for cross-coupling reactions on the this compound core is the highly reactive carbon-iodine bond at the 5-position of the pyridine ring. The 2-amino group and the 3-hydroxymethyl group can influence the reactivity of the molecule through electronic and steric effects, and may also participate in side reactions under certain conditions. This guide will focus on four key palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, the Buchwald-Hartwig amination, and the Heck reaction.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparison

While specific mechanistic studies on this compound are not extensively documented in the literature, the reactivity of similarly substituted 2-aminopyridines provides a strong basis for understanding its chemical behavior. The following sections detail the generalized mechanisms of these reactions and present comparative data from related compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Generalized Mechanism:

The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine ring to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Ar-I Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 Base Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Comparative Performance Data (Analogous Systems):

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[1][2]
3-Chloroindazole5-Indole boronic acidP2/SPhosK₃PO₄Dioxane/H₂O10090[3]

Discussion: The 2-amino group in this compound is expected to enhance the electron density of the pyridine ring, which could facilitate the oxidative addition step. The 3-hydroxymethyl group may introduce some steric hindrance, potentially requiring bulkier phosphine ligands for optimal catalyst performance.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Generalized Mechanism:

The reaction proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with a copper acetylide, and reductive elimination to yield the product.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a more nucleophilic copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[4]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-I (Oxidative Addition) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Cu-C≡CR (Transmetalation) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)X Cu(I)X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-I(L2) H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Comparative Performance Data (Analogous Systems):

SubstrateCoupling PartnerCatalyst/Co-catalystBaseSolventTemp. (°C)Yield (%)Reference
2-Amino-3-bromopyridinesTerminal alkynesPd(CF₃COO)₂/CuIEt₃NDMF10072-96[5][6][7]
5-Bromo-3-fluoro-2-cyanopyridineTerminal alkynesPd(PPh₃)₄/CuIEt₃NTHFRTGood[8]

Discussion: The Sonogashira coupling is generally tolerant of various functional groups. The amino and hydroxymethyl groups in this compound are unlikely to interfere with the reaction, and high yields can be expected under standard conditions.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.

Generalized Mechanism:

The catalytic cycle is similar to other cross-coupling reactions:

  • Oxidative Addition: Pd(0) adds to the aryl iodide.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex and is deprotonated by a base to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, releasing the arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Ar-I Amine Coordination Amine Coordination Ar-Pd(II)-I(L2)->Amine Coordination Ar-Pd(II)-NHR(L2) Ar-Pd(II)-NHR(L2) Amine Coordination->Ar-Pd(II)-NHR(L2) R-NH2 Base Ar-Pd(II)-NHR(L2)->Pd(0)L2 Reductive Elimination Reductive Elimination Reductive Elimination Ar-Pd(II)-NHR(L2)->Reductive Elimination Ar-NHR Ar-NHR Reductive Elimination->Ar-NHR

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Comparative Performance Data (Analogous Systems):

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
3-Halo-2-aminopyridinesPrimary & Secondary AminesRuPhos/BrettPhos PrecatalystsLiHMDS--Good[9]
2-Chloro-5-iodopyridineAnilinesPd-BINAPCs₂CO₃--Excellent[10]

Discussion: A potential challenge in the Buchwald-Hartwig amination of this compound is the presence of the primary amino group at the 2-position, which could compete with the desired amine coupling partner. Protection of the 2-amino group might be necessary to achieve high selectivity. The hydroxymethyl group could also potentially coordinate to the palladium center, influencing the reaction outcome.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Generalized Mechanism:

The key steps in the Heck reaction are:

  • Oxidative Addition: Pd(0) inserts into the aryl-iodide bond.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and inserts into the palladium-aryl bond.

  • Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species eliminates HX with the help of a base, regenerating the Pd(0) catalyst.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-I (Oxidative Addition) Alkene Complex Alkene Complex Ar-Pd(II)-I(L2)->Alkene Complex Alkene Insertion Product Insertion Product Alkene Complex->Insertion Product Syn-addition HPd(II)I(L2) HPd(II)I(L2) Insertion Product->HPd(II)I(L2) Syn β-hydride elimination Substituted Alkene Substituted Alkene Insertion Product->Substituted Alkene HPd(II)I(L2)->Pd(0)L2 Base

Caption: Generalized catalytic cycle for the Heck reaction.

Comparative Performance Data (Analogous Systems):

SubstrateAlkeneCatalystBaseSolventTemp. (°C)Yield (%)Reference
2-Amino-5-bromopyridineStyrenePd(II) complexEt₃NDMF130Good[11]
p-BromoacetophenoneStyrenePd(II) complexEt₃NDMF13096[11]

Discussion: The Heck reaction is generally compatible with the functional groups present in this compound. The electron-donating nature of the amino group may enhance the rate of oxidative addition. Careful selection of the base and reaction conditions is important to avoid potential side reactions involving the hydroxymethyl group.

Experimental Protocols (Generalized from Analogous Systems)

The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions, adapted from literature procedures for similar substrates. These should be optimized for reactions involving this compound.

General Procedure for Suzuki-Miyaura Coupling: To a reaction vessel charged with this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv), is added a solution of a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a solvent system like 1,4-dioxane/water. The mixture is degassed and heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. The product is then isolated via standard workup and purification procedures.[1][2]

General Procedure for Sonogashira Coupling: In a Schlenk flask under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are suspended in a solvent such as DMF or THF. A base, typically an amine like triethylamine or diisopropylamine, is added, followed by this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv). The reaction is stirred at room temperature or elevated temperatures until completion.[5][6][7]

General Procedure for Buchwald-Hartwig Amination: A reaction tube is charged with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv). An anhydrous, deoxygenated solvent such as toluene or dioxane is added, and the mixture is heated under an inert atmosphere until the starting material is consumed.

General Procedure for Heck Reaction: To a solution of this compound (1.0 equiv) and an alkene (1.2-2.0 equiv) in a polar aprotic solvent like DMF or acetonitrile, a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv) are added. The reaction mixture is heated under an inert atmosphere. Progress is monitored by an appropriate analytical technique, and the product is isolated upon completion.

Conclusion

This compound is a promising building block for the synthesis of diverse and complex molecules. While direct mechanistic studies on this specific compound are limited, a thorough understanding of the fundamental principles of palladium-catalyzed cross-coupling reactions, combined with data from analogous systems, provides a strong predictive framework for its reactivity. The Suzuki-Miyaura and Sonogashira couplings are expected to proceed with high efficiency, while the Buchwald-Hartwig amination may require careful optimization to ensure selectivity. The Heck reaction also represents a viable transformation for further functionalization. The experimental protocols provided herein serve as a starting point for the development of robust synthetic routes utilizing this versatile chemical scaffold. Further research into the specific mechanistic nuances of reactions involving this compound will undoubtedly unlock its full potential in medicinal chemistry and materials science.

References

A Comparative Benchmarking Guide: (2-Amino-5-Iodopyridin-3-Yl)Methanol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Substituted pyridines are privileged scaffolds in medicinal chemistry, and their functionalization often relies on robust and versatile cross-coupling methodologies. This guide provides an objective comparison of (2-Amino-5-Iodopyridin-3-Yl)Methanol against its bromo- and chloro-analogs in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The utility of a halopyridine building block is largely dictated by the reactivity of its carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step. The reactivity trend is well-established and is inversely correlated with the C-X bond dissociation energy, following the general order: C-I > C-Br > C-Cl .[1][2] This hierarchy dictates that iodo-substituted pyridines, such as this compound, are generally more reactive, often requiring milder reaction conditions and shorter reaction times to achieve high yields.[1]

Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the expected performance of this compound and its bromo- and chloro-analogs in Suzuki-Miyaura and Buchwald-Hartwig reactions. The quantitative data is a synthesis of typical results found in the literature for analogous systems and serves as a guide for reaction planning.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl structures. The enhanced reactivity of the C-I bond in this compound allows for efficient coupling with a wide range of aryl- and heteroarylboronic acids under milder conditions compared to its bromo- and chloro-counterparts.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound(2-Amino-5-Bromopyridin-3-Yl)Methanol(2-Amino-5-Chloropyridin-3-Yl)MethanolRationale
Relative Reactivity HighModerateLowThe C-X bond strength follows the trend C-I < C-Br < C-Cl, leading to easier oxidative addition for the iodo-derivative.[1]
Typical Reaction Temp. 60-90 °C80-110 °C100-130 °CThe higher reactivity of the C-I bond allows for lower reaction temperatures.[1][3]
Typical Reaction Time 2-12 h8-24 h12-48 hFaster kinetics are generally observed for the more reactive iodo-substituted substrate.
Catalyst Loading Lower (e.g., 1-3 mol%)Moderate (e.g., 3-5 mol%)Higher (e.g., 5-10 mol%)More challenging substrates often require higher catalyst loadings to achieve good conversion.[4]
Expected Yield Excellent (85-98%)Good to Excellent (75-90%)Moderate to Good (50-80%)Higher reactivity generally correlates with higher yields under optimized conditions.[5]
Ligand Choice Standard phosphine ligands (e.g., PPh₃) are often sufficient.May require more electron-rich and bulky ligands (e.g., SPhos, XPhos) for high efficiency.Often requires specialized, highly active ligands (e.g., Buchwald or NHC ligands).[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of a vast array of biologically active compounds. Similar to the Suzuki-Miyaura coupling, the reactivity of the C-X bond plays a critical role in the efficiency of this transformation. This compound is expected to undergo amination with a broader range of amines under more benign conditions.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

FeatureThis compound(2-Amino-5-Bromopyridin-3-Yl)Methanol(2-Amino-5-Chloropyridin-3-Yl)MethanolRationale
Relative Reactivity HighModerateLowThe C-I bond is more susceptible to oxidative addition by the palladium catalyst.[6]
Typical Reaction Temp. 80-110 °C100-120 °C110-140 °CMilder conditions are generally sufficient for the more reactive iodo-derivative.
Amine Scope Broad (primary, secondary, anilines, heterocycles)Broad, but may require more forcing conditions for less nucleophilic amines.More limited, often requiring highly active catalyst systems, especially for challenging amines.The higher reactivity of the C-I bond facilitates coupling with a wider range of nucleophiles.
Base Strength Weaker bases (e.g., K₂CO₃, Cs₂CO₃) can be effective.Often requires stronger bases (e.g., NaOtBu, K₃PO₄).Almost always requires strong bases (e.g., NaOtBu, LHMDS).[7]The choice of base is often correlated with the reactivity of the aryl halide.
Expected Yield Excellent (80-95%)Good to Excellent (70-90%)Moderate to Good (40-75%)Higher yields are typically achieved with the more reactive substrate under optimal conditions.[8]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Reagents:

  • (2-Amino-5-halopyridin-3-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the (2-Amino-5-halopyridin-3-yl)methanol, arylboronic acid, and base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under a positive pressure of argon.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the appropriate temperature (see Table 1 for guidance) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Reagents:

  • (2-Amino-5-halopyridin-3-yl)methanol (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., Xantphos, RuPhos, or BINAP, 2-6 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of argon, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add the (2-Amino-5-halopyridin-3-yl)methanol and the amine.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (see Table 2 for guidance) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Visualizing the Chemistry

To further elucidate the processes described, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Ar-X Ar-X Ar-X->Oxidative Addition R'R''NH R'R''NH R'R''NH->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Halopyridine, Coupling Partner, & Base Inert_Atmosphere Establish Inert Atmosphere (Argon) Reagents->Inert_Atmosphere Catalyst_Addition Add Catalyst & Solvent Inert_Atmosphere->Catalyst_Addition Heating Heat to Desired Temperature Catalyst_Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool & Dilute Monitoring->Quench Upon Completion Extraction Aqueous Wash/ Extraction Quench->Extraction Purification Dry, Concentrate & Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Characterization

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound stands out as a highly reactive and versatile building block for palladium-catalyzed cross-coupling reactions. Its primary advantage lies in the high reactivity of the carbon-iodine bond, which facilitates both Suzuki-Miyaura and Buchwald-Hartwig couplings under milder conditions and often with higher efficiency than its bromo- and chloro-analogs. This enhanced reactivity translates to broader substrate scope, lower catalyst loadings, and potentially shorter reaction times, making it an optimal choice for complex synthetic campaigns where efficiency and modularity are key. For researchers and drug development professionals, the strategic use of this iodo-substituted pyridine can accelerate the synthesis of novel compounds and streamline the exploration of structure-activity relationships.

References

Safety Operating Guide

Proper Disposal of (2-Amino-5-Iodopyridin-3-Yl)Methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of the chemical compound (2-Amino-5-Iodopyridin-3-Yl)Methanol (CAS No. 618107-90-7). The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this halogenated pyridine derivative.

The primary safety concern associated with this compound is that it may cause an allergic skin reaction. It is classified as a combustible solid. Due to its chemical structure as a halogenated organic compound, it must be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Key Safety and Disposal Data

A summary of essential data for this compound is provided in the table below. This information is critical for making informed decisions regarding its safe handling and disposal.

PropertyValueSource
Chemical Name This compound
CAS Number 618107-90-7
Molecular Formula C₆H₇IN₂O
Physical Form Solid
GHS Hazard Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning
Hazard Statement H317: May cause an allergic skin reaction.
Storage Class 11: Combustible Solids
Disposal Category Hazardous Waste (Halogenated Organic Compound)[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Use safety glasses or goggles for eye protection.

  • A flame-retardant lab coat is recommended.[1]

  • All handling of the solid or solutions should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1]

2. Waste Collection:

  • Designate a specific, leak-proof container for the disposal of this compound waste.[1]

  • The container should be made of a compatible material, such as polyethylene or glass.[1]

  • Never mix this waste with incompatible materials such as strong acids or bases.[1]

3. Labeling of Waste Container:

  • Clearly label the waste container with the words "Hazardous Waste".[1]

  • The label must include the full chemical name: "this compound" and its CAS number (618107-90-7). Do not use abbreviations or chemical formulas.[1]

  • If the waste is a mixture, list all constituents and their approximate percentages.[1]

4. Spill Management:

  • In the event of a spill, absorb the material using an inert substance like sand or vermiculite.[1]

  • Collect the absorbed material and place it into the designated hazardous waste container.[1]

  • Do not allow the chemical to enter drains or waterways.[1]

5. Final Disposal:

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

  • For empty containers, rinse them with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.[1]

Logical Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_ppe Preparation cluster_waste_collection Waste Segregation cluster_spill Contingency cluster_disposal Final Disposal start Have this compound Waste? ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe waste_container Use Designated Halogenated Organic Waste Container ppe->waste_container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - CAS Number waste_container->labeling spill Spill Occurs? labeling->spill absorb Absorb with Inert Material (e.g., sand, vermiculite) spill->absorb Yes contact_ehs Contact Institutional EHS for Waste Pickup spill->contact_ehs No collect_spill Collect and Place in Hazardous Waste Container absorb->collect_spill collect_spill->contact_ehs end Waste Disposed of by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (2-Amino-5-Iodopyridin-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for (2-Amino-5-Iodopyridin-3-Yl)Methanol

This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 618107-90-7), a vital compound in contemporary research and drug development. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.

Essential Safety Data at a Glance

While specific occupational exposure limits for this compound have not been established, data for structurally related compounds are provided below for reference. All handling should be conducted with the assumption that this compound is hazardous.

ParameterValueSource
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H317: May cause an allergic skin reaction.[1]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Physical State Solid[1]
Molecular Formula C₆H₇IN₂O[1]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is critical to minimize exposure and ensure safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

2. Engineering Controls:

  • All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.

  • Ensure a safety shower and eyewash station are readily accessible.

3. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before and during use.

    • Change gloves immediately if contaminated.

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator with an appropriate particulate filter.

4. Handling Procedure:

  • Before use, consult the Safety Data Sheet (SDS).

  • Only trained personnel should handle this chemical.

  • Avoid generating dust.

  • Weigh the compound in a fume hood.

  • Prepare solutions in the fume hood.

  • After handling, wash hands thoroughly with soap and water.

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

1. Waste Segregation:

  • This compound is a halogenated organic compound.

  • All waste containing this compound, including contaminated labware and PPE, must be segregated as halogenated hazardous waste.[2]

  • Do not mix with non-halogenated waste streams.[2]

2. Waste Collection and Labeling:

  • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.

  • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

3. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse.

  • Never dispose of this chemical down the drain or in regular trash.

Visualizing the Workflow: Safe Handling and Disposal

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Receive Receive & Inspect Chemical Store Store in Cool, Dry, Well-Ventilated Area Receive->Store DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood Handle Handle Chemical (Weighing, Preparing Solutions) WorkInHood->Handle Segregate Segregate Halogenated Waste Handle->Segregate Collect Collect in Labeled Hazardous Waste Container Segregate->Collect Dispose Dispose via EHS/ Licensed Contractor Collect->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.